Glp-Asn-Pro-AMC
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXTZWJAHQHHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Enzymatic Specificity of Glp-Asn-Pro-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluorogenic peptide Glp-Asn-Pro-AMC (pyroglutamyl-asparaginyl-proline-7-amido-4-methylcoumarin) is a valuable tool for the characterization of specific prolyl-cleaving enzymes. This technical guide provides an in-depth analysis of the enzymatic specificity of this compound, focusing on its primary enzyme target and its potential for cross-reactivity with other related proteases. This document summarizes key quantitative data, details experimental protocols for its use, and provides visual representations of the underlying biochemical processes to support researchers in its effective application.
Introduction
This compound is a synthetic peptide substrate that incorporates a pyroglutamyl (Glp) residue at the N-terminus, followed by asparagine and proline, and is conjugated to a fluorophore, 7-amido-4-methylcoumarin (AMC). Enzymatic cleavage of the bond between proline and AMC liberates the highly fluorescent AMC molecule, providing a sensitive and continuous method for monitoring enzyme activity. Understanding the precise enzymatic specificity of this substrate is critical for the accurate interpretation of experimental results and for the development of selective enzyme inhibitors.
Primary Enzymatic Target: Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE)
The principal and most well-characterized enzymatic target of this compound is the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl Peptidase II (EC 3.4.19.6).
TRH-DE is a membrane-bound metallopeptidase that plays a crucial role in the inactivation of the neuropeptide thyrotropin-releasing hormone (TRH; Glp-His-Pro-NH₂).[1][2] This enzyme exhibits a very narrow substrate specificity, with TRH being its only known natural substrate.[3]
This compound was identified as a potent, reversible inhibitor of TRH-DE through the screening of a directed peptide library.[4][5] While it is classified as an inhibitor, its mechanism of action is that of a competitive substrate. It competes with the natural substrate (TRH) for the active site of TRH-DE. Upon binding, the enzyme cleaves the Pro-AMC bond, leading to the release of the fluorescent AMC group.
Quantitative Data: Inhibition and Kinetics
The interaction between this compound and TRH-DE has been quantitatively characterized, primarily focusing on its inhibitory potency.
| Substrate/Inhibitor | Enzyme | Parameter | Value | Reference |
| This compound | TRH-DE | Kᵢ | 0.97 µM |
Table 1: Quantitative data for the interaction of this compound with TRH-DE.
Specificity Profile: Cross-Reactivity with Other Prolyl Peptidases
Given the proline residue at the P1 position, it is pertinent to consider the potential for this compound to be cleaved by other prolyl-specific peptidases. The primary enzymes of interest for potential cross-reactivity are Fibroblast Activation Protein (FAP), Dipeptidyl Peptidase IV (DPP4), and Prolyl Oligopeptidase (POP). However, based on the known substrate specificities of these enzymes, significant cleavage of this compound is unlikely.
Fibroblast Activation Protein (FAP)
FAP is a serine protease with a strict substrate specificity, requiring a glycine or a D-amino acid at the P2 position and a proline at the P1 position for efficient cleavage. The presence of asparagine (Asn) at the P2 position in this compound makes it a poor substrate for FAP.
Dipeptidyl Peptidase IV (DPP4)
DPP4 is a serine exopeptidase that cleaves Xaa-Pro or Xaa-Ala dipeptides from the N-terminus of peptides. A key requirement for DPP4 substrates is a free N-terminus. The N-terminal pyroglutamyl (Glp) group of this compound is a modification that blocks the N-terminus, rendering it resistant to cleavage by DPP4.
Prolyl Oligopeptidase (POP)
POP is a serine endopeptidase that cleaves peptide bonds on the C-terminal side of proline residues within a peptide chain. While it has a preference for proline at the P1 position, its activity can be influenced by the surrounding amino acid sequence. There is no direct evidence to suggest that this compound is a substrate for POP.
| Enzyme | P2 Preference | P1 Preference | N-terminal Requirement | Likelihood of Cleaving this compound |
| TRH-DE | Glp | Asn | Pro | High (Primary Target) |
| FAP | Gly or D-amino acid | Pro | N-acyl group tolerated | Low |
| DPP4 | Any amino acid | Pro or Ala | Free N-terminus | Very Low |
| POP | Variable | Pro | Internal Proline | Low |
Table 2: Comparison of substrate specificities of prolyl peptidases.
Experimental Protocols
The following is a generalized protocol for a continuous fluorometric assay to measure the activity of TRH-DE or to screen for inhibitors using this compound.
Materials
-
Purified or recombinant TRH-DE
-
This compound (stock solution in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (for inhibitor screening)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Assay Procedure
-
Prepare Reagents: Dilute the TRH-DE enzyme and the this compound substrate to the desired working concentrations in the assay buffer. The final concentration of DMSO should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Set up the Reaction: In each well of the microplate, add the following in order:
-
Assay Buffer
-
Test compound or vehicle control
-
TRH-DE enzyme solution
-
-
Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the test compounds to interact with the enzyme.
-
Initiate the Reaction: Add the this compound substrate solution to each well to start the enzymatic reaction.
-
Monitor Fluorescence: Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence intensity over time. Readings should be taken at regular intervals (e.g., every 1-2 minutes) for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
For inhibitor screening, calculate the percentage of inhibition relative to the vehicle control.
-
For Kᵢ determination, perform the assay with varying concentrations of both the substrate and the inhibitor and fit the data to the appropriate enzyme inhibition model (e.g., competitive inhibition).
-
Visualizations
Enzymatic Cleavage of this compound
Caption: Enzymatic cleavage of this compound by TRH-DE.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for a TRH-DE inhibitor screening assay.
Conclusion
This compound is a highly specific and potent competitive substrate for Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE). Its utility as a fluorogenic probe allows for sensitive and continuous monitoring of TRH-DE activity, making it an invaluable tool for inhibitor screening and mechanistic studies of this enzyme. The structural features of this compound, particularly the N-terminal pyroglutamyl group and the asparagine at the P2 position, confer a high degree of specificity and make significant cross-reactivity with other common prolyl peptidases such as FAP, DPP4, and POP, highly unlikely. Researchers employing this substrate can, therefore, have a high degree of confidence that the observed activity is attributable to TRH-DE.
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stork: Pyroglutamyl peptidase: an overview of the three known enzymatic forms [storkapp.me]
- 3. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Fluorogenic Probe Glp-Asn-Pro-AMC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the fluorogenic compound Glutaryl-Asparagine-Proline-7-amino-4-methylcoumarin (Glp-Asn-Pro-AMC), with a focus on its potential application as a substrate for a specific family of proteases. This document is intended for researchers, scientists, and drug development professionals working in the fields of enzymology, cancer biology, and neuroendocrinology.
Core Concepts: Substrate Specificity and Protease Families
The utility of a fluorogenic substrate is defined by its specificity for a particular protease or family of proteases. The peptide sequence of the substrate dictates this specificity, with the terminal 7-amino-4-methylcoumarin (AMC) group serving as a reporter. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the AMC is released from a quenched state and emits a fluorescent signal, allowing for the quantification of enzymatic activity.
The peptide sequence "Pro-AMC" is a well-established recognition motif for prolyl peptidases , a family of enzymes that cleave peptide bonds C-terminal to a proline residue. Within this family, two key members are of significant interest to researchers:
-
Fibroblast Activation Protein (FAP) : A type II transmembrane serine protease that is overexpressed in the stroma of many epithelial cancers, making it a compelling target for cancer diagnostics and therapeutics.
-
Prolyl Oligopeptidase (POP) : A cytosolic serine protease involved in the metabolism of proline-containing neuropeptides and peptide hormones.
While this compound is commercially available, it is primarily marketed as an inhibitor of Thyrotropin-releasing hormone-degrading enzyme (TRH-DE) , a metalloprotease involved in the regulation of the thyroid hormone axis. However, given its "Pro-AMC" C-terminal structure, its potential as a substrate for prolyl peptidases warrants investigation.
Quantitative Data: Kinetic Parameters
At present, there is a lack of published data detailing the kinetic parameters (Km and kcat) for the cleavage of this compound by specific proteases. Typically, this compound is characterized by its inhibitory constant (Ki) for TRH-DE.
| Compound | Enzyme | Parameter | Value |
| This compound | TRH-DE | Ki | 0.97 µM |
Table 1: Inhibitory Constant of this compound for TRH-DE.
For researchers interested in exploring the substrate potential of this compound, determining the Km and kcat values for proteases like FAP and POP would be a critical first step. This would involve standard enzyme kinetic assays, as detailed in the experimental protocols section.
Experimental Protocols: A General Framework for AMC-Based Protease Assays
The following protocol provides a general methodology for a fluorometric protease assay using an AMC-conjugated substrate. This protocol should be adapted and optimized for the specific protease and experimental conditions.
Materials
-
Purified recombinant protease (e.g., FAP, POP)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA)
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
96-well, black, flat-bottom microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm
-
AMC standard for calibration curve
Procedure
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM. Store at -20°C.
-
Prepare Working Solutions:
-
Dilute the protease to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically.
-
Prepare a series of substrate dilutions in Assay Buffer from the stock solution to determine the Km. A typical starting range would be 0.1 µM to 100 µM.
-
-
Assay Setup:
-
Add 50 µL of the diluted protease solution to each well of the 96-well plate.
-
Include control wells:
-
No-enzyme control: 50 µL of Assay Buffer instead of the protease solution.
-
No-substrate control: 50 µL of the protease solution with 50 µL of Assay Buffer added instead of the substrate solution.
-
-
-
Initiate Reaction: Add 50 µL of the substrate working solution to each well to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme control) from all readings.
-
Generate a standard curve using known concentrations of free AMC to convert the relative fluorescence units (RFU) to the concentration of product formed (moles of AMC).
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration.
-
Visualization of Key Concepts
Experimental Workflow
Caption: Workflow for an AMC-based protease assay.
Signaling Pathway Context
The proteases potentially targeted by this compound are involved in distinct and important signaling pathways.
TRH-DE Signaling Pathway:
Caption: Role of TRH-DE in the hypothalamic-pituitary-thyroid axis.
FAP in the Tumor Microenvironment:
Caption: Function of FAP in the tumor microenvironment.
Conclusion
While this compound is established as a TRH-DE inhibitor, its structural characteristics suggest it may serve as a fluorogenic substrate for prolyl peptidases such as FAP and POP. This guide provides the foundational knowledge and a general experimental framework for researchers to investigate this potential application. The elucidation of its substrate kinetics and specificity will be crucial for its adoption as a reliable tool in protease research and drug discovery.
Unveiling the Mechanism of Fluorescence Release from Glp-Asn-Pro-AMC: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the core mechanism behind the fluorescence release from the synthetic peptide, Glp-Asn-Pro-AMC. This fluorogenic substrate is a valuable tool for researchers, scientists, and drug development professionals engaged in the study of specific peptidases. This document outlines the enzymatic cleavage process, presents quantitative data, details experimental protocols, and provides visual representations of the key pathways and workflows.
Core Mechanism: Enzymatic Liberation of a Fluorescent Moiety
The fluorescence of 7-amino-4-methylcoumarin (AMC) is intrinsically quenched when it is covalently linked to the C-terminus of the peptide sequence pyroglutamyl-Asparagine-Proline (Glp-Asn-Pro). The liberation of the highly fluorescent AMC molecule is contingent upon the specific enzymatic cleavage of the amide bond that tethers it to the proline residue.[1][2] This "turn-on" fluorescence mechanism forms the basis of a sensitive and specific assay for the enzyme responsible for this hydrolysis.
The primary enzyme identified to act upon this compound is the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE) , also known as pyroglutamyl peptidase II (EC 3.4.19.6).[1][3] This enzyme is a zinc-dependent metallopeptidase that specifically cleaves the pyroglutamyl (Glp) residue from the N-terminus of peptides.[4] While this compound is a potent competitive inhibitor of TRH-DE, its cleavage and subsequent fluorescence release allow for the characterization of this enzyme's activity.
The catalytic mechanism of TRH-DE involves a zinc ion at the active site which coordinates the substrate and facilitates the nucleophilic attack on the scissile peptide bond. The specificity of TRH-DE is largely dictated by the recognition of the N-terminal pyroglutamyl residue.
dot
Caption: Enzymatic cleavage of this compound by TRH-DE.
Quantitative Data
This compound is a potent competitive inhibitor of TRH-DE. The following table summarizes the key quantitative parameter for this interaction.
| Parameter | Value | Enzyme | Source |
| Ki (Inhibition Constant) | 0.97 µM | Porcine Brain TRH-DE | Kelly et al., 2000 |
Experimental Protocols
The following protocols are based on methodologies described for the characterization of TRH-DE activity using fluorogenic substrates.
Materials and Reagents
-
Enzyme: Purified or recombinant TRH-DE (pyroglutamyl peptidase II)
-
Substrate: this compound
-
Buffer: 20 mM Potassium Phosphate buffer, pH 7.5
-
Instrumentation: Fluorescence microplate reader
-
Microplates: 96-well, black, flat-bottom microplates
Continuous Fluorometric Assay Protocol
This protocol allows for the real-time monitoring of AMC release.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired working concentrations in 20 mM potassium phosphate buffer, pH 7.5.
-
Prepare a solution of TRH-DE in 20 mM potassium phosphate buffer, pH 7.5. The final enzyme concentration should be optimized to ensure a linear rate of fluorescence increase over the desired time course.
-
-
Assay Procedure:
-
Equilibrate all reagents and the microplate to 37°C.
-
To each well of the 96-well plate, add the appropriate volume of the this compound working solution.
-
To initiate the reaction, add the TRH-DE solution to each well. The final reaction volume is typically 100-200 µL.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Monitor the increase in fluorescence intensity over time.
-
Excitation Wavelength: ~344-360 nm
-
Emission Wavelength: ~440-460 nm
-
Read Interval: Every 1-2 minutes for a total of 30-60 minutes.
-
-
-
Data Analysis:
-
Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot.
-
For inhibitor studies, measure the reaction rate at various concentrations of the inhibitor and a fixed substrate concentration to determine the Ki value using appropriate kinetic models (e.g., Cheng-Prusoff equation).
-
dot
Caption: General workflow for the continuous fluorometric assay.
Signaling Pathway and Logical Relationships
The use of this compound in a research context follows a logical pathway from the molecular interaction to the generation of quantifiable data, which can then be used to assess the efficacy of potential drug candidates targeting TRH-DE.
dot
Caption: Logical pathway from molecular event to application.
Conclusion
The fluorogenic substrate this compound provides a sensitive and specific tool for the investigation of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme. The mechanism of fluorescence release is predicated on the enzymatic hydrolysis of the terminal Pro-AMC amide bond, liberating the fluorescent AMC molecule. The provided quantitative data and experimental protocols offer a foundation for the utilization of this substrate in academic research and drug discovery applications.
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, chemical properties, and enzymatic applications of Glp-Asn-Pro-AMC (pyroglutamyl-asparaginyl-prolyl-7-amino-4-methylcoumarin). This synthetic peptide derivative is a valuable tool for studying the activity of specific proteases, particularly the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE).
Core Chemical and Physical Properties
This compound is a fluorogenic peptide derivative. Its chemical structure consists of a tripeptide—pyroglutamyl-asparaginyl-proline—covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The key chemical and physical properties are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C24H27N5O7 |
| Molecular Weight | 497.5 g/mol |
| CAS Number | 291752-43-7 |
| Appearance | White to off-white solid |
| Purity | Typically >99% |
| Fluorescence | Upon cleavage, releases 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength (of free AMC) | ~340-360 nm |
| Emission Wavelength (of free AMC) | ~440-460 nm |
Synthesis of this compound
The synthesis of this compound is most efficiently achieved through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, followed by the coupling of the 7-amino-4-methylcoumarin moiety.
Logical Workflow for Solid-Phase Synthesis
Caption: Solid-phase synthesis workflow for this compound.
Detailed Experimental Protocol for Synthesis
The following protocol outlines a standard method for the solid-phase synthesis of this compound.
Materials:
-
Rink Amide resin
-
Fmoc-Pro-OH
-
Fmoc-Asn(Trt)-OH
-
Boc-Glp-OH
-
7-amino-4-methylcoumarin (AMC)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Solvents: DMF, DCM, Diethyl ether
-
Reverse-phase HPLC system with a C18 column
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Proline):
-
Pre-activate Fmoc-Pro-OH with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid solution to the swollen resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Second Amino Acid Coupling (Asparagine):
-
Repeat the coupling and deprotection steps with Fmoc-Asn(Trt)-OH. The trityl (Trt) group protects the side-chain amide of asparagine.
-
-
Third Amino Acid Coupling (Pyroglutamic Acid):
-
Couple Boc-Glp-OH to the deprotected N-terminus of the asparagine residue.
-
-
Coupling of 7-Amino-4-methylcoumarin (AMC):
-
Activate the C-terminal proline's carboxyl group on the resin using a coupling agent.
-
Add a solution of 7-amino-4-methylcoumarin in DMF and agitate overnight.
-
-
Cleavage and Deprotection:
-
Wash and dry the resin.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting group from asparagine.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final this compound product as a white powder.
Enzymatic Interactions and Applications
This compound is a potent and reversible inhibitor of the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II.[1] TRH-DE is a highly specific metallopeptidase that inactivates thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH₂)[2][3].
Signaling Pathway and Enzymatic Cleavage
Caption: Inhibition and potential cleavage of this compound by TRH-DE.
Experimental Protocol: TRH-DE Inhibition Assay
This protocol is adapted from kinetic studies of TRH-DE and can be used to determine the inhibitory activity of compounds against this enzyme using this compound.[1]
Materials:
-
Purified TRH-DE enzyme
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Test compounds (potential inhibitors)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of TRH-DE in assay buffer.
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Prepare a working solution of this compound in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Assay buffer
-
Test compound solution (or buffer for control wells)
-
TRH-DE enzyme solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction:
-
Add the this compound working solution to each well to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the fluorescence intensity kinetically using a microplate reader with excitation at ~350 nm and emission at ~450 nm.
-
Record the fluorescence every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Summary of Quantitative Data
| Parameter | Value | Reference |
| Ki for TRH-DE | 0.97 µM | [1] |
| AMC Excitation Max. | ~340-360 nm | - |
| AMC Emission Max. | ~440-460 nm | - |
This in-depth guide provides the essential information for the synthesis and application of this compound in research and drug development. The detailed protocols and structured data will aid researchers in effectively utilizing this compound for studying TRH-DE and related enzymes.
References
- 1. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Identifying Prolyl Endopeptidase Activity Using Fluorogenic Substrates
For Researchers, Scientists, and Drug Development Professionals
Abstract
Prolyl endopeptidase (PREP), also known as prolyl oligopeptidase (POP), is a serine protease that plays a crucial role in the maturation and degradation of peptide hormones and neuropeptides. Its involvement in various physiological processes, including neurological functions and blood pressure regulation, has made it a significant target for drug discovery. This technical guide provides an in-depth overview of the use of fluorogenic substrates for the identification and characterization of PREP activity. While the user-specified substrate Glp-Asn-Pro-AMC is not commonly documented, this guide will focus on the widely used and well-characterized substrate, Z-Gly-Pro-AMC, to provide a comprehensive and practical resource for researchers. Detailed experimental protocols, data presentation in structured tables, and visualizations of experimental workflows and signaling pathways are included to facilitate a thorough understanding of PREP activity assays.
Introduction to Prolyl Endopeptidase (PREP)
Prolyl endopeptidase is a cytosolic enzyme that cleaves peptide bonds on the C-terminal side of proline residues within peptides shorter than 30 amino acids.[1] This specificity allows PREP to modulate the activity of a variety of bioactive peptides, including substance P, bradykinin, angiotensin, and thyrotropin-releasing hormone.[1] Altered PREP activity has been implicated in several neurological and psychiatric disorders, such as depression, schizophrenia, and neurodegenerative diseases, making it an attractive therapeutic target.[2]
Principle of the Fluorogenic Assay
The activity of PREP can be conveniently measured using a fluorogenic assay. This method utilizes a synthetic peptide substrate that is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The substrate, typically Z-Gly-Pro-AMC, is non-fluorescent. However, upon cleavage of the peptide bond after the proline residue by PREP, the highly fluorescent AMC molecule is released. The rate of increase in fluorescence is directly proportional to the PREP activity in the sample. The fluorescence of the liberated AMC can be monitored at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.[3][4]
Experimental Protocols
Materials and Reagents
-
Enzyme Source: Purified recombinant PREP or biological samples such as cell lysates or tissue homogenates.
-
Fluorogenic Substrate: Z-Gly-Pro-AMC (N-benzyloxycarbonyl-glycyl-prolyl-7-amino-4-methylcoumarin).
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mg/mL BSA. Another option is 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM dithiothreitol (DTT) and 1 mM EDTA.
-
Inhibitor (for control experiments): Z-Pro-Prolinal is a potent and specific inhibitor of PREP.
-
96-well black microplates: For fluorescence measurements to minimize light scatter.
-
Fluorometric microplate reader: Capable of excitation at ~380 nm and emission at ~460 nm.
-
Dimethyl sulfoxide (DMSO): For dissolving the substrate and inhibitor.
Preparation of Reagents
-
Assay Buffer: Prepare the chosen assay buffer and store at 4°C.
-
Substrate Stock Solution: Dissolve Z-Gly-Pro-AMC in DMSO to create a stock solution (e.g., 10 mM). Store this solution at -20°C, protected from light.
-
Enzyme Solution: Dilute the purified PREP or biological sample to the desired concentration in the assay buffer. Keep the enzyme solution on ice.
-
Inhibitor Stock Solution: Dissolve Z-Pro-Prolinal in DMSO to create a stock solution (e.g., 1 mM). Store at -20°C.
Assay Procedure for PREP Activity Measurement
-
Reaction Setup: In a 96-well black microplate, add the components in the following order:
-
Assay Buffer
-
Enzyme solution (or biological sample)
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at the desired temperature before adding the substrate.
-
-
Initiate the Reaction: Add the Z-Gly-Pro-AMC substrate to each well to start the reaction. The final substrate concentration will depend on the experimental design (e.g., for Km determination or routine activity measurement). A typical final concentration might be in the range of 10-100 µM.
-
Fluorescence Measurement: Immediately place the microplate in a pre-warmed fluorometric plate reader. Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme Activity: The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar concentrations of AMC released per minute using a standard curve of free AMC.
-
Kinetic Parameters: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), perform the assay with varying concentrations of the substrate and plot the initial velocities against the substrate concentrations. Fit the data to the Michaelis-Menten equation.
-
Inhibitor Potency: For inhibitor studies, calculate the percentage of inhibition at different inhibitor concentrations and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
Kinetic Parameters for PREP Substrates
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Gly-Pro-AMC | Porcine PREP | 20 | N/A | N/A | |
| Z-Gly-Pro-pNA | Aeromonas punctata PREP | N/A | N/A | N/A | |
| Suc-Ala-Pro-pNA | Myxococcus xanthus PREP | N/A | N/A | N/A | |
| Z-Gly-Pro-MCA | Flavobacterium sp. PREP | 25 | N/A | N/A |
Note: N/A indicates that the data was not available in the cited sources.
Inhibitor Potency against PREP
| Inhibitor | Enzyme Source | Substrate | Ki (nM) | IC50 (nM) | Reference |
| Z-Pro-Prolinal | Rabbit Brain PREP | N/A | 14 | N/A | |
| Compound with R=CHO | Porcine POP | Z-Gly-Pro-AMC | <0.1 | N/A | |
| Compound with R=CN | Porcine POP | Z-Gly-Pro-AMC | 0.1 | N/A | |
| Compound with R=COCH₂OH | Porcine POP | Z-Gly-Pro-AMC | 0.1 | N/A | |
| Compound with R=H | Porcine POP | Z-Gly-Pro-AMC | 11.8 | N/A |
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring prolyl endopeptidase activity.
Signaling Pathway: Neuropeptide Degradation
Caption: PREP-mediated degradation of neuropeptides.
Signaling Pathway: Renin-Angiotensin System
Caption: Role of PREP in the Renin-Angiotensin System.
Conclusion
The fluorogenic assay using substrates like Z-Gly-Pro-AMC is a robust and sensitive method for determining the activity of prolyl endopeptidase. This technical guide provides researchers, scientists, and drug development professionals with the necessary protocols, data, and visual aids to effectively employ this assay in their studies. A thorough understanding of the experimental procedures and the biological context of PREP's function is essential for advancing research in areas where this enzyme plays a critical role. The provided information serves as a foundational resource for investigating PREP's enzymatic activity and its potential as a therapeutic target.
References
In-Depth Technical Guide to the Spectral Properties of Cleaved Glp-Asn-Pro-AMC Fluorophore
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral properties and enzymatic cleavage of the fluorogenic substrate Glp-Asn-Pro-AMC. The cleavage of this substrate by the specific enzyme, Thyrotropin-Releasing Hormone-Degrading Enzyme (TRH-DE), results in the release of the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. Understanding the spectral characteristics of the liberated AMC and the kinetics of the enzymatic reaction is crucial for the development of robust and sensitive assays for TRH-DE activity, a key enzyme in the regulation of the thyrotropin-releasing hormone signaling pathway.
Core Spectral and Physical Properties
Upon enzymatic cleavage of this compound, the fluorophore 7-amino-4-methylcoumarin (AMC) is released. The key spectral and physical properties of this liberated fluorophore are summarized in the table below.
| Property | Value | Solvent/Conditions |
| Excitation Maximum (λex) | 341 - 380 nm | Varies with solvent |
| Emission Maximum (λem) | 440 - 460 nm | Varies with solvent |
| Molar Extinction Coefficient (ε) | 17,800 M⁻¹cm⁻¹ | Ethanol |
| Quantum Yield (Φ) | ~0.5 | Ethanol |
| Molecular Formula | C₁₀H₉NO₂ | - |
| Molecular Weight | 175.18 g/mol | - |
Enzymatic Cleavage and Signaling Pathway
The substrate this compound is specifically cleaved by the Thyrotropin-Releasing Hormone-Degrading Enzyme (TRH-DE), also known as pyroglutamyl-peptidase II. This enzyme plays a critical role in the inactivation of Thyrotropin-Releasing Hormone (TRH), a key regulator of the hypothalamic-pituitary-thyroid axis.
The enzymatic reaction involves the hydrolysis of the amide bond between the pyroglutamyl (Glp) residue and the asparagine (Asn) residue of the substrate. This cleavage releases the highly fluorescent AMC molecule, leading to a significant increase in fluorescence intensity that can be monitored in real-time.
Caption: Enzymatic cleavage of this compound by TRH-DE.
The broader physiological context of this reaction is the regulation of the TRH signaling pathway. TRH, upon binding to its G-protein coupled receptor (TRH-R) on pituitary thyrotrophs, initiates a signaling cascade that ultimately leads to the synthesis and secretion of thyroid-stimulating hormone (TSH). TRH-DE, by degrading TRH, effectively terminates this signal, thus playing a crucial role in maintaining thyroid hormone homeostasis.
Caption: Overview of the TRH signaling pathway and the regulatory role of TRH-DE.
Experimental Protocols
A detailed protocol for a continuous fluorometric assay of TRH-DE activity using this compound is provided below.
Materials:
-
TRH-DE enzyme: Purified or as a component of a biological sample (e.g., brain homogenate).
-
Substrate: this compound.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5.
-
AMC Standard: 7-amino-4-methylcoumarin for generating a standard curve.
-
96-well black microplate: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~360-380 nm and emission at ~440-460 nm.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the desired working concentrations in assay buffer.
-
Prepare a stock solution of AMC standard in the same solvent and create a series of dilutions in assay buffer to generate a standard curve (e.g., 0-10 µM).
-
Prepare the TRH-DE enzyme solution at the desired concentration in assay buffer. Keep on ice.
-
-
Standard Curve:
-
Add the AMC standard dilutions to the wells of the 96-well black microplate.
-
Measure the fluorescence intensity at the optimal excitation and emission wavelengths for AMC.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve. This will be used to convert the relative fluorescence units (RFU) from the enzyme assay into the concentration of product formed.
-
-
Enzyme Assay:
-
To the wells of the 96-well black microplate, add the assay buffer and the this compound substrate at various concentrations.
-
Initiate the enzymatic reaction by adding the TRH-DE enzyme solution to each well. The final reaction volume should be consistent across all wells.
-
Immediately place the plate in the fluorescence microplate reader.
-
Monitor the increase in fluorescence over time (kinetic read). Record data points at regular intervals (e.g., every minute) for a set duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The slope of this linear portion represents the rate of reaction in RFU/min.
-
Convert the reaction rates from RFU/min to moles of AMC produced per minute using the slope of the AMC standard curve.
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the kinetic parameters, Kₘ and Vₘₐₓ.
-
Caption: Workflow for the TRH-DE fluorometric assay.
The Critical Role of N-Terminal Pyroglutamate (Glp) in Substrate Recognition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-terminal pyroglutamate (Glp), a post-translational modification resulting from the cyclization of an N-terminal glutamine or glutamate residue, is a critical determinant of the biological activity of numerous peptides and proteins. This modification is not merely a structural curiosity but plays a definitive role in substrate recognition, protein stability, and receptor activation. By conferring conformational rigidity and protecting against enzymatic degradation, the Glp residue ensures high-fidelity molecular interactions essential for physiological processes, ranging from hormonal signaling to immune responses. This guide provides an in-depth examination of the mechanisms, quantitative impact, and experimental methodologies used to understand the function of N-terminal Glp in substrate recognition, offering crucial insights for the design and development of novel therapeutics.
Introduction: The Significance of the N-Terminal Cap
The N-terminus of a protein is a key interface for biological interactions. Its chemical properties—charge, hydrophobicity, and structure—are often primary determinants of a protein's function and fate. One of the most common and functionally significant modifications at this terminus is the formation of pyroglutamate (pGlu or Glp)[1]. This modification occurs through the intramolecular cyclization of an N-terminal glutamine (Gln) or, more slowly, a glutamic acid (Glu) residue, resulting in the formation of a five-membered lactam ring and the loss of the N-terminal primary amine[1][2].
This seemingly subtle change has profound consequences:
-
Enhanced Stability: The Glp cap renders peptides and proteins resistant to degradation by most N-terminal aminopeptidases, thereby extending their circulating half-life and bioavailability[1].
-
Conformational Lock: The cyclic structure of Glp restricts the conformational freedom of the peptide backbone. This pre-organization can be crucial for adopting the precise three-dimensional structure required for high-affinity binding to a specific receptor[1].
-
Receptor Interaction: The Glp residue itself can be a key part of the pharmacophore, forming direct hydrogen bonds or hydrophobic interactions within the receptor's binding pocket.
Prominent examples of proteins whose function is dependent on N-terminal Glp include hormonal peptides like Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH), as well as chemokines such as CCL2, where the modification enhances biological potency. In the field of antibody engineering, N-terminal Glp formation is a common modification in monoclonal antibodies (mAbs) that can influence product heterogeneity and, if located near the binding regions, modulate antigen recognition.
Mechanisms of Glp-Mediated Substrate Recognition
The N-terminal Glp residue facilitates substrate recognition through several interconnected mechanisms. These can be broadly categorized as direct interaction, conformational stabilization, and resistance to degradation, all of which contribute to enhanced biological potency.
Direct Contribution to Binding Affinity
The Glp residue can act as a critical binding motif. The loss of the positive charge from the original N-terminal amine and the creation of a rigid, hydrophobic lactam ring alter the local physicochemical properties. This allows the Glp residue to fit into specific hydrophobic pockets or to act as a hydrogen bond acceptor, anchoring the N-terminus of the ligand into its receptor.
A primary example is Thyrotropin-Releasing Hormone (TRH) , a tripeptide (
Conformational Stabilization
The cyclization of the N-terminus reduces the flexibility of the peptide backbone. This pre-organization lowers the entropic penalty of binding, as the peptide does not need to adopt its bioactive conformation from a disordered state upon encountering the receptor. This "conformational lock" ensures that the ligand presents the correct spatial orientation of its side chains for optimal interaction with the receptor.
Enhanced Biological Potency through Stability
In physiological systems, peptides are vulnerable to rapid degradation by exopeptidases. The Glp residue effectively blocks this degradation pathway, increasing the peptide's stability and local concentration at the site of action. For chemokines like CCL2 (MCP-1) , the pGlu-modified form is significantly more potent in inducing monocyte migration and receptor internalization compared to its Gln-counterpart. This enhanced activity is attributed to both increased resistance to degradation and potentially improved receptor interaction.
Quantitative Data on Glp's Role in Substrate Recognition
The most direct way to assess the role of the N-terminal Glp is to compare the binding affinity and biological activity of the pGlu-modified peptide with its unmodified Gln- or Glu- precursor. The following table summarizes key quantitative data from studies on TRH analogs, illustrating the critical nature of the Glp residue.
| Peptide/Analog | Modification | Receptor/System | Binding Affinity (Kd or Ki) | Relative Potency (%) | Reference |
| **TRH (pGlu-His-Pro-NH₂) ** | N-terminal pGlu (Native) | Pituitary TRH Receptor | ~30-40 nM | 100 | Hinkle et al. (1974) |
| Gln-His-Pro-NH₂ | N-terminal Gln | Pituitary TRH Receptor | ~3000 nM | 1.3 | Hinkle et al. (1974) |
| Glu-His-Pro-NH₂ | N-terminal Glu | Pituitary TRH Receptor | >10,000 nM | <0.4 | Hinkle et al. (1974) |
| Formyl-Pro-His-Pro-NH₂ | N-terminal Formyl-Pro | Pituitary TRH Receptor | >10,000 nM | <0.4 | Hinkle et al. (1974) |
| Orotic Acid-His-Pro-NH₂ | N-terminal Orotic Acid | Pituitary TRH Receptor | >10,000 nM | <0.4 | Hinkle et al. (1974) |
| pGlu-His-Pro-Gly-OH | C-terminal extension | Pituitary TRH Receptor | 1000 nM | 4 | Hinkle et al. (1974) |
Data is compiled from Hinkle et al., J. Biol. Chem. 1974, which demonstrates that modifications to the N-terminal pGlu residue of TRH drastically reduce both receptor binding affinity and biological activity.
Visualizing Key Pathways and Workflows
Signaling Pathway of TRH
The binding of pGlu-TRH to its G-protein coupled receptor (GPCR) on pituitary cells initiates a well-defined signaling cascade, leading to the release of thyrotropin (TSH) and prolactin.
Experimental Workflow for Investigating Glp's Role
A systematic approach is required to elucidate the function of an N-terminal Glp residue. This workflow outlines the key experimental stages from hypothesis to validation.
Logical Relationship of Glp Formation and Function
The formation of N-terminal Glp is a key post-translational event that directly influences protein properties, leading to a specific biological outcome.
Detailed Experimental Protocols
Site-Directed Mutagenesis to Prevent Glp Formation
This protocol creates a mutant protein where the N-terminal Gln/Glu is replaced (e.g., with Alanine) to serve as a negative control.
-
Primer Design: Design complementary forward and reverse primers (25-45 bases) containing the desired mutation (e.g., changing a CAG codon for Gln to a GCG codon for Ala). The mutation should be centrally located with 10-15 bp of correct sequence on both sides.
-
Template DNA: Use a high-purity plasmid DNA containing the gene of interest as the template (10-50 ng).
-
PCR Amplification:
-
Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).
-
Reaction Mix: 5 µL of 10x reaction buffer, 1 µL of template DNA, 1.25 µL of each primer (10 µM), 1 µL of dNTP mix (10 mM), 1 µL of polymerase, and nuclease-free water to 50 µL.
-
Cycling Conditions:
-
Initial Denaturation: 95°C for 2 minutes.
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-60°C for 1 minute.
-
Extension: 68°C for 1 minute per kb of plasmid length.
-
-
Final Extension: 68°C for 7 minutes.
-
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized mutant plasmid. Incubate at 37°C for 1-2 hours.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells. Plate on selective media and incubate overnight.
-
Verification: Isolate plasmid DNA from resulting colonies and verify the desired mutation via Sanger sequencing.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the real-time binding kinetics and affinity between the Glp-peptide (analyte) and its receptor (ligand).
-
Ligand Immobilization (Amine Coupling):
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the purified receptor protein (10-50 µg/mL in 10 mM sodium acetate, pH 4.5-5.5) over the activated surface to achieve the desired immobilization level (e.g., 2000-4000 RU).
-
Deactivate remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes. A reference flow cell should be prepared similarly but without the ligand.
-
-
Analyte Binding Analysis:
-
Prepare a dilution series of the synthetic pGlu-peptide and Gln-peptide in running buffer (e.g., HBS-EP+) from a low concentration (e.g., 0.1x expected Kd) to a high concentration (e.g., 10x expected Kd).
-
Inject each peptide concentration over the reference and ligand flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Perform a regeneration step between cycles if necessary (e.g., a short pulse of low pH glycine-HCl).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to obtain specific binding sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.
-
This will yield the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Mass Spectrometry for Glp Identification
This protocol confirms the presence and extent of N-terminal pyroglutamylation.
-
Protein Digestion (In-Solution):
-
Denature the protein sample (~20 µg) in a buffer containing 6 M urea.
-
Reduce disulfide bonds with 10 mM DTT at 37°C for 1 hour.
-
Alkylate cysteine residues with 55 mM iodoacetamide in the dark at room temperature for 45 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the digest with formic acid and desalt using a C18 ZipTip.
-
Inject the peptide mixture onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate peptides using a gradient of acetonitrile in 0.1% formic acid.
-
Acquire mass spectra in data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the resulting MS/MS spectra against a protein database containing the target sequence using a search engine (e.g., Mascot, Sequest).
-
Specify variable modifications for N-terminal Gln/Glu cyclization. For Gln, this corresponds to a mass loss of 17.03 Da (-NH₃). For Glu, it is a mass loss of 18.01 Da (-H₂O).
-
The identification of a peptide with this specific mass shift at an N-terminal Gln/Glu confirms the presence of the Glp modification.
-
Implications for Drug Development
Understanding the role of N-terminal Glp is paramount for therapeutic peptide and protein development.
-
Rational Drug Design: For peptides where Glp is essential for activity (e.g., GnRH or TRH analogs), its inclusion is a critical design feature to ensure receptor affinity and potency.
-
Improving Pharmacokinetics: Intentionally modifying a therapeutic peptide's N-terminus to form Glp can be a powerful strategy to increase its in vivo stability and half-life, reducing dosing frequency.
-
Biopharmaceutical Manufacturing: For monoclonal antibodies and other recombinant proteins, the spontaneous or enzymatic formation of N-terminal Glp is a critical quality attribute that must be monitored and controlled. Unintended cyclization can lead to product heterogeneity, which may have regulatory implications.
-
Targeting Disease: In pathologies like Alzheimer's disease, N-terminally truncated and pGlu-modified amyloid-β peptides (AβpE3-42) are known to be highly prone to aggregation and are particularly neurotoxic. These species represent novel therapeutic targets, and antibodies designed to specifically recognize the N-terminal Glp on these peptides are in development.
Conclusion
The N-terminal pyroglutamate modification is a key functional "cap" that plays a multifaceted role in substrate recognition. By providing proteolytic stability, enforcing a bioactive conformation, and participating directly in receptor binding, the Glp residue ensures the high potency and specificity of many biologically active peptides and proteins. For researchers in basic science and drug development, a thorough understanding of this modification—from its biochemical formation to its quantitative impact on binding kinetics—is essential for deciphering molecular recognition events and for the rational design of next-generation therapeutics. The experimental protocols and frameworks provided in this guide offer a comprehensive toolkit for investigating and leveraging the critical function of N-terminal pyroglutamate.
References
Probing Proteolytic Activity in Cancer Research: A Technical Guide to Preliminary Studies with Glp-Asn-Pro-AMC in Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary use of the fluorogenic substrate Glp-Asn-Pro-AMC for characterizing enzymatic activity in cell lysates, with a particular focus on its application in cancer research and drug development. While this compound is a known substrate for the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), its structural similarity to substrates for Fibroblast Activation Protein (FAP), a key target in oncology, makes it a relevant tool for probing prolyl peptidase activity in cancer cell models.
Introduction to this compound and its Potential Targets
This compound is a synthetic peptide substrate consisting of pyroglutamic acid (Glp), asparagine (Asn), and proline (Pro) residues, with a 7-amido-4-methylcoumarin (AMC) fluorophore attached to the C-terminus of proline. Enzymatic cleavage of the bond between proline and AMC releases the highly fluorescent AMC molecule, providing a measurable signal that is directly proportional to enzyme activity.
The primary characterized target for this substrate is the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE) , for which this compound has a reported Ki value of 0.97 μM.[1] However, in the context of cancer research, the terminal Pro-AMC sequence makes it a potential substrate for other prolyl peptidases, most notably Fibroblast Activation Protein (FAP) .
FAP is a type II transmembrane serine protease that is highly expressed on the surface of cancer-associated fibroblasts (CAFs) in the tumor microenvironment of many epithelial cancers.[2][3][4] Its restricted expression in normal tissues and its association with tumor progression, invasion, and metastasis have made it an attractive target for cancer therapy and diagnostics. FAP exhibits both dipeptidyl peptidase and endopeptidase activity, with a strong preference for cleaving after proline residues.[3]
Given the relevance of FAP in oncology, this guide will focus on the application of this compound in the context of assaying FAP-like activity in cell lysates derived from cancer cells or co-cultures containing CAFs.
Data Presentation: Enzyme Kinetics of FAP with Various Substrates
To provide a comparative context for the enzymatic activity that might be observed with this compound, the following table summarizes kinetic data for FAP with several commonly used fluorogenic substrates. This data is essential for understanding the relative efficiency of different peptide sequences in engaging the FAP active site.
| Substrate | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Source |
| Z-Gly-Pro-AMC | 54 (for a similar peptidase) | - | - | |
| Suc-Gly-Pro-AMC | - | - | - | |
| MEPLGRQLTSGP-AMC | - | - | - | |
| MEPLGWQLTSGP-AMC | - | - | - | |
| This compound | Data not available | Data not available | Data not available |
Note: Direct kinetic data for this compound with FAP is not currently available in the public domain. The data for Z-Gly-Pro-AMC is for a related prolyl peptidase and is provided for comparative purposes.
Experimental Protocols
The following section outlines a detailed methodology for a preliminary study using this compound to measure prolyl peptidase activity in cell lysates. This protocol is adapted from established methods for FAP assays using similar fluorogenic substrates.
Preparation of Cell Lysates
-
Cell Culture: Culture cancer cell lines of interest (e.g., breast, lung, pancreatic) or co-cultures with fibroblasts to an appropriate confluence in their recommended growth medium.
-
Cell Harvest: Aspirate the growth medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail) to the cell monolayer.
-
Incubation: Incubate the cells with the lysis buffer on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble protein fraction, and keep it on ice.
-
Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA protein assay. This is crucial for normalizing enzyme activity.
Fluorometric Enzyme Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 M NaCl, 1 mg/mL BSA).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in the assay buffer immediately before use.
-
-
Assay Procedure:
-
Plate Setup: In a 96-well, black, flat-bottom microplate, add the following to each well:
-
Sample Wells: 50 µL of cell lysate (diluted in assay buffer to a final protein concentration of 10-50 µ g/well )
-
Substrate Blank Wells: 50 µL of assay buffer
-
Inhibitor Control Wells (Optional): 50 µL of cell lysate pre-incubated with a known FAP inhibitor.
-
-
Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the working substrate solution to all wells. The final reaction volume will be 100 µL.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for at least 30 minutes, with readings taken every 1-2 minutes.
-
Excitation Wavelength: 380 nm
-
Emission Wavelength: 460 nm
-
-
-
Data Analysis:
-
Subtract the fluorescence signal from the substrate blank wells from the sample wells.
-
Determine the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.
-
Normalize the reaction rate to the amount of protein in each well to express the specific activity (e.g., in RFU/min/µg of protein).
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for measuring enzymatic activity in cell lysates using this compound.
FAP-Mediated Signaling Pathways in Cancer
FAP expression on cancer-associated fibroblasts has been shown to activate several downstream signaling pathways that promote tumor growth, invasion, and remodeling of the tumor microenvironment. Understanding these pathways is critical for the development of FAP-targeted therapies.
Caption: Simplified FAP signaling pathways promoting cancer progression.
Conclusion
The fluorogenic substrate this compound offers a valuable tool for preliminary investigations into prolyl peptidase activity within cell lysates, particularly in the context of cancer research where FAP is a high-interest target. While direct kinetic data for this specific substrate with FAP is yet to be established, the provided experimental protocol, adapted from established methods, offers a robust starting point for researchers. The potential for cross-reactivity with other peptidases, such as TRH-DE, should be considered, and follow-up studies with more specific substrates or inhibitors are recommended for target validation. By employing the methodologies and understanding the signaling contexts outlined in this guide, researchers and drug development professionals can effectively utilize this compound to advance our understanding of protease biology in cancer and accelerate the discovery of novel therapeutics.
References
- 1. This compound | TRH-DE 抑制剂 | MCE [medchemexpress.cn]
- 2. AID 736685 - Inhibition of human FAP using Z-Gly-Pro-AMC as substrate preincubated for 10 mins prior to substrate addition by fluorescence assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
A Technical Guide to Glp-Asn-Pro-AMC for Research Professionals
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the research chemical Glp-Asn-Pro-AMC, a potent inhibitor of the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE). This document details its commercial availability, key technical data, and methodologies for its application in experimental settings.
Commercial Availability and Product Specifications
This compound is available from various commercial suppliers for research purposes. The following table summarizes the key quantitative data for this product from a leading supplier.
| Parameter | MedChem Express |
| Product Name | This compound |
| Catalog Number | HY-P10485 |
| CAS Number | 291752-43-7[1] |
| Molecular Formula | C₂₄H₂₇N₅O₇[1] |
| Molecular Weight | 497.5 g/mol [1] |
| Purity | 99.26%[1] |
| Ki Value | 0.97 µM for TRH-DE[1] |
| Physical Form | Solid |
| Storage | Store at -20°C, protect from light |
| Solubility | Soluble in DMSO |
The Role of this compound in the TRH Signaling Pathway
This compound is a valuable tool for studying the thyrotropin-releasing hormone (TRH) signaling pathway. TRH, a key neuropeptide, is primarily involved in the regulation of the hypothalamic-pituitary-thyroid axis. Its signaling is terminated by the action of thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), a metallopeptidase that specifically cleaves and inactivates TRH. By inhibiting TRH-DE, this compound allows for the potentiation and prolonged action of TRH, making it an essential compound for investigating the physiological and pathological roles of this pathway.
The following diagram illustrates the core TRH signaling pathway and the point of intervention for this compound.
Caption: TRH Signaling Pathway and Inhibition by this compound
Experimental Protocols
The following section provides a detailed methodology for a continuous, fluorometric coupled enzyme assay to determine the inhibitory activity of this compound on TRH-DE. This protocol is adapted from the principles described by Kelly et al. (1999).
Principle of the Assay
This assay relies on a coupled enzyme reaction. First, TRH-DE cleaves a fluorogenic substrate, pyroglutamyl-histidyl-prolylamido-4-methylcoumarin (pGlu-His-Pro-AMC), to release His-Pro-AMC. In the second step, an excess of dipeptidyl peptidase IV (DPP-IV) is used to cleave His-Pro-AMC, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of AMC production is directly proportional to the TRH-DE activity and can be monitored continuously using a fluorescence plate reader. The inhibitory effect of this compound is determined by measuring the reduction in the rate of fluorescence increase.
Materials and Reagents
-
This compound
-
Recombinant human or rat TRH-DE
-
Fluorogenic substrate: pGlu-His-Pro-AMC
-
Dipeptidyl peptidase IV (DPP-IV)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm
Experimental Workflow
The following diagram outlines the key steps in the TRH-DE inhibition assay.
Caption: Workflow for TRH-DE Inhibition Assay
Detailed Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired final concentrations.
-
Prepare stock solutions of TRH-DE, pGlu-His-Pro-AMC, and DPP-IV in Assay Buffer. The optimal concentrations of enzymes and substrate should be determined empirically, but a starting point could be in the nanomolar range for enzymes and low micromolar range for the substrate.
-
-
Assay Procedure:
-
To each well of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound solution (or vehicle for control wells)
-
TRH-DE solution
-
DPP-IV solution
-
-
Mix gently and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the pGlu-His-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals (e.g., every minute) for a period of 30-60 minutes.
-
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction rate (V₀) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control))
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
This technical guide provides a comprehensive overview of this compound for researchers. By understanding its commercial availability, its role in the TRH signaling pathway, and the appropriate experimental protocols, scientists can effectively utilize this inhibitor to advance their research in neuroendocrinology, drug discovery, and related fields.
References
Methodological & Application
Glp-Asn-Pro-AMC fluorescence assay protocol for 96-well plates
Topic: Glp-Asn-Pro-AMC Fluorescence Assay Protocol for 96-Well Plates
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a detailed protocol for a 96-well plate fluorescence assay using the substrate this compound. This assay is designed to measure the activity of enzymes that cleave the pyroglutamyl (Glp) residue from the N-terminus of peptides, such as Thyrotropin-Releasing Hormone-Degrading Enzyme (TRH-DE), also known as Pyroglutamyl-Peptidase I (PGPEP1).[1][2][3][4] The substrate, this compound, is a synthetic peptide where the fluorophore 7-Amino-4-methylcoumarin (AMC) is quenched by the attached peptide.[5] Upon enzymatic cleavage of the N-terminal pyroglutamyl residue, the fluorescence of the resulting Asn-Pro-AMC fragment is significantly increased, allowing for the continuous monitoring of enzyme activity.
The assay is based on the following reaction:
This compound (non-fluorescent) + H₂O ---(Pyroglutamyl-Peptidase I)--> Glp + Asn-Pro-AMC (fluorescent)
The rate of increase in fluorescence is directly proportional to the enzyme's activity. This protocol is optimized for a 96-well plate format, making it suitable for high-throughput screening of enzyme inhibitors or for characterizing enzyme kinetics.
Materials and Reagents
-
This compound substrate
-
Purified Pyroglutamyl-Peptidase I (PGPEP1) or sample containing the enzyme
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader with excitation and emission filters for AMC
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 1 mM DTT)
-
Enzyme Dilution Buffer (same as Assay Buffer)
-
Reagent-grade water
-
Multichannel pipettes and sterile pipette tips
Experimental Protocols
3.1. Reagent Preparation
It is recommended to prepare fresh solutions for each experiment.
-
10 mM this compound Stock Solution:
-
Allow the lyophilized substrate to equilibrate to room temperature.
-
Dissolve the substrate in DMSO to a final concentration of 10 mM.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Enzyme Stock Solution:
-
Prepare a stock solution of the enzyme in a suitable buffer at a concentration of 1 mg/mL or as recommended by the supplier.
-
Store in aliquots at -80°C.
-
-
Assay Buffer:
-
Prepare a solution of 50 mM Tris-HCl, pH 7.5.
-
Add NaCl to a final concentration of 150 mM.
-
Just before use, add Dithiothreitol (DTT) to a final concentration of 1 mM.
-
-
Working Substrate Solution:
-
Dilute the 10 mM stock solution of this compound in Assay Buffer to the desired final concentration. A typical starting point is a 2X working solution (e.g., 200 µM for a 100 µM final concentration).
-
-
Working Enzyme Solution:
-
On the day of the experiment, thaw the enzyme stock solution on ice.
-
Dilute the enzyme to the desired concentration in cold Enzyme Dilution Buffer. The optimal concentration should be determined empirically but a starting point could be in the range of 1-10 µg/mL.
-
3.2. Assay Procedure in 96-Well Plate
The following procedure is for a total reaction volume of 100 µL per well. Adjust volumes as needed.
-
Plate Setup:
-
Design a plate map that includes wells for blanks (no enzyme), negative controls (no substrate), positive controls (enzyme and substrate), and test samples (e.g., with inhibitors).
-
-
Addition of Reagents:
-
Add 50 µL of the working enzyme solution to the appropriate wells of the 96-well plate.
-
For the blank wells, add 50 µL of Enzyme Dilution Buffer instead of the enzyme solution.
-
Add any inhibitors or test compounds at this stage and incubate for a desired period (e.g., 15-30 minutes) at the assay temperature.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding 50 µL of the 2X working substrate solution to all wells.
-
Mix the contents of the wells gently by shaking the plate for 30 seconds on a plate shaker.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature (e.g., 37°C).
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
The excitation wavelength for AMC is typically in the range of 340-360 nm, and the emission wavelength is in the range of 440-460 nm. The exact wavelengths should be optimized for the specific instrument being used.
-
3.3. Data Analysis
-
Background Subtraction:
-
For each time point, subtract the average fluorescence intensity of the blank wells (no enzyme) from the fluorescence intensity of all other wells.
-
-
Determination of Reaction Rate:
-
Plot the background-subtracted fluorescence intensity versus time for each well.
-
The initial, linear portion of the curve represents the initial reaction velocity (V₀).
-
Calculate the slope of this linear portion (ΔRFU/Δt) for each well. This slope represents the rate of the enzymatic reaction.
-
-
Enzyme Activity Calculation (Optional):
-
To convert the reaction rate from RFU/min to moles/min, a standard curve of free AMC can be generated.
-
Prepare a series of dilutions of a known concentration of free AMC in the assay buffer.
-
Measure the fluorescence of these standards under the same assay conditions.
-
Plot the fluorescence intensity versus the concentration of AMC to generate a standard curve.
-
Use the slope of the standard curve (RFU/mole) to convert the reaction rates of the samples to moles of substrate cleaved per minute.
-
Data Presentation
Table 1: Reagent Concentrations and Volumes for 96-Well Plate Assay
| Reagent | Stock Concentration | Volume per Well | Final Concentration in 100 µL Reaction |
| Enzyme Solution | Variable | 50 µL | Variable (to be optimized) |
| This compound (2X) | 2X final conc. | 50 µL | 1X (e.g., 10-100 µM) |
| Inhibitor/Test Compound | Variable | 1-10 µL | Variable |
| Assay Buffer | 1X | q.s. to 50 µL | 1X |
Table 2: Plate Reader Settings for AMC Detection
| Parameter | Recommended Setting |
| Read Mode | Kinetic |
| Excitation Wavelength | 350 ± 20 nm |
| Emission Wavelength | 450 ± 20 nm |
| Reading Interval | 1-2 minutes |
| Assay Duration | 30-60 minutes |
| Temperature | 37°C |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the this compound fluorescence assay.
Signaling Pathway Diagram
Caption: Cleavage of this compound by Pyroglutamyl-Peptidase I.
References
- 1. GENLISA™ Human Pyroglutamyl-Peptidase 1 (PGPEP1) ELISA – Krishgen Biosystems [krishgenwordpress.krishgen.com]
- 2. assaypro.com [assaypro.com]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. pyroglutamyl-peptidase I(EC 3.4.19.3) - Creative Enzymes [creative-enzymes.com]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols for Measuring Enzyme Kinetics with Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the measurement of enzyme kinetics using the fluorogenic substrate Glp-Asn-Pro-AMC. This substrate is specifically designed for the sensitive and continuous assay of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl-Peptidase II (PPII; EC 3.4.19.6). TRH-DE is a key enzyme in the regulation of the hypothalamic-pituitary-thyroid (HPT) axis, where it inactivates Thyrotropin-Releasing Hormone (TRH) by cleaving the N-terminal pyroglutamyl residue.[1][2] The assay described herein is based on the enzymatic release of the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), allowing for real-time monitoring of enzyme activity.
The principle of the assay involves the cleavage of the peptide bond between Proline (Pro) and AMC by TRH-DE. However, the direct cleavage product, Asn-Pro-AMC, is not fluorescent. Therefore, a coupled-enzyme assay is employed, where a second enzyme, Dipeptidyl Peptidase IV (DPPIV), rapidly cleaves the Asn-Pro-AMC intermediate to release the fluorescent AMC molecule.[1] This method provides a sensitive and continuous measurement of TRH-DE activity, suitable for determining kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax), as well as for high-throughput screening of potential enzyme inhibitors.
Data Presentation
Substrate and Enzyme Information
| Parameter | Description |
| Substrate | This compound (Pyroglutamyl-Asparaginyl-Prolyl-7-amino-4-methylcoumarin) |
| Target Enzyme | Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE); Pyroglutamyl-Peptidase II (PPII) |
| Coupling Enzyme | Dipeptidyl Peptidase IV (DPPIV) |
| Fluorophore | 7-amino-4-methylcoumarin (AMC) |
| Excitation Wavelength | ~360-380 nm |
| Emission Wavelength | ~440-460 nm |
Reported Kinetic Parameters
| Substrate/Inhibitor | Enzyme | Parameter | Value |
| This compound | TRH-DE | Ki | 0.97 µM |
| Pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (TRH-MCA) | TRH-DE | Km (continuous assay) | 3.8 ± 0.5 µM[1] |
| Pyroglutamyl-histidyl-prolylamido-4-methyl coumarin (TRH-MCA) | TRH-DE | Km (discontinuous assay) | 3.4 ± 0.7 µM[1] |
Note: The Ki (inhibition constant) for this compound suggests a high affinity of the substrate for the TRH-DE active site.
Experimental Protocols
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4. Prepare a stock solution of 1 M Tris-HCl, adjust the pH to 7.4 with HCl, and then dilute to the final concentration with deionized water. Store at 4°C.
-
This compound (Substrate) Stock Solution (10 mM): Dissolve the lyophilized substrate in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. Aliquot and store at -20°C, protected from light.
-
TRH-DE (Enzyme) Stock Solution: Reconstitute the lyophilized enzyme in assay buffer to a concentration of 1 mg/mL. The optimal final concentration will need to be determined empirically but is typically in the low ng/mL range. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
DPPIV (Coupling Enzyme) Stock Solution: Reconstitute lyophilized DPPIV in assay buffer to a concentration of 1 U/mL. Aliquot and store at -80°C.
-
AMC Standard Stock Solution (1 mM): Dissolve 7-amino-4-methylcoumarin in DMSO to a final concentration of 1 mM. Store at 4°C, protected from light.
Experimental Workflow for AMC Standard Curve
A standard curve is essential to convert the relative fluorescence units (RFU) to the concentration of the product (AMC).
Caption: Workflow for generating an AMC standard curve.
Protocol:
-
Prepare a series of dilutions of the 1 mM AMC stock solution in Assay Buffer to final concentrations ranging from 0 to 20 µM (e.g., 0, 1, 2.5, 5, 10, 15, 20 µM).
-
Add 100 µL of each dilution to the wells of a 96-well black microplate.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
Plot the fluorescence intensity (RFU) against the corresponding AMC concentration (µM).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM), which will be used to convert the rate of the enzymatic reaction from RFU/min to µM/min.
Enzyme Kinetics Assay Protocol
Caption: Workflow for determining enzyme kinetic parameters.
Protocol:
-
Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in Assay Buffer. The final concentrations should typically range from 0.1 x Km to 10 x Km. If the Km is unknown, a broad range of concentrations (e.g., 0.1 µM to 100 µM) should be tested.
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
50 µL of the diluted this compound substrate solution.
-
X µL of Assay Buffer.
-
10 µL of DPPIV solution (final concentration of ~0.1 U/mL).
-
The total volume should be brought up to 90 µL with Assay Buffer.
-
Include a "no enzyme" control for each substrate concentration to measure background fluorescence.
-
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of the TRH-DE enzyme solution to each well. The final enzyme concentration should be optimized to ensure a linear reaction rate for at least 10-15 minutes.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature. Measure the increase in fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 60 seconds.
-
Data Analysis:
-
For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve (typically the first 5-15 minutes). The slope of this linear portion represents the rate in RFU/min.
-
Convert the V₀ from RFU/min to µM/min using the slope from the AMC standard curve.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using a non-linear regression software (e.g., GraphPad Prism): V = (Vmax * [S]) / (Km + [S])
-
From the curve fit, determine the values for Km (in µM) and Vmax (in µM/min).
-
Signaling Pathway
TRH-DE plays a crucial role in terminating the signaling cascade initiated by TRH. By degrading TRH, it prevents the sustained activation of the TRH receptor (TRH-R), a G-protein coupled receptor.
Caption: TRH signaling pathway and its termination by TRH-DE.
Pathway Description: Thyrotropin-Releasing Hormone (TRH) binds to its G-protein coupled receptor (TRH-R) on the surface of target cells, such as thyrotrophs in the anterior pituitary. This binding activates the Gq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). These signaling events lead to various cellular responses, most notably the synthesis and secretion of Thyroid-Stimulating Hormone (TSH). TRH-DE, located on the cell surface, terminates this signaling by hydrolyzing TRH into inactive metabolites, thus preventing continuous receptor stimulation.
References
- 1. Development of a continuous, fluorometric coupled enzyme assay for thyrotropin-releasing hormone-degrading ectoenzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Enzyme Inhibitors
Topic: High-Throughput Screening for Inhibitors Using Fluorogenic Peptide Substrates Coupled to 7-Amino-4-methylcoumarin (AMC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their potential to modulate the activity of a biological target. A widely used method for HTS of protease inhibitors involves fluorogenic substrates, such as those containing a peptide sequence linked to 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. However, upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the highly fluorescent AMC is released. The resultant fluorescence intensity is directly proportional to the enzyme's activity, providing a sensitive and quantitative readout for HTS assays.
Principle of the Assay
The fundamental principle of this HTS assay is the enzymatic cleavage of a fluorogenic substrate by a target protease. In the absence of an inhibitor, the enzyme cleaves the substrate, leading to a time-dependent increase in fluorescence. When an effective inhibitor is present, it binds to the enzyme, reducing or preventing substrate cleavage and thus attenuating the fluorescence signal. The potency of the inhibitor is typically quantified by determining the concentration required to inhibit 50% of the enzyme's activity (IC50).
I. High-Throughput Screening for Legumain Inhibitors
A. Signaling Pathway Involving Legumain in Cancer
Legumain is a lysosomal cysteine protease that is frequently overexpressed in various cancers. It plays a significant role in the tumor microenvironment, contributing to extracellular matrix degradation, angiogenesis, and invasion. One of its mechanisms involves the activation of other proteases, such as matrix metalloproteinases (MMPs), and interaction with cell surface receptors like integrins.
Caption: Legumain signaling pathway in the tumor microenvironment.
B. Experimental Workflow
The HTS workflow is designed for efficiency and automation, typically in a 384-well plate format. The process involves dispensing the test compounds, adding the enzyme, allowing for incubation, initiating the reaction with the substrate, and finally reading the fluorescence.
Caption: High-throughput screening workflow for legumain inhibitors.
C. Detailed Experimental Protocol
This protocol is adapted for a 384-well plate format.
1. Materials and Reagents:
-
Assay Buffer: 50 mM MES, 250 mM NaCl, 1 mM DTT, 0.01% Brij-35, pH 6.0. An alternative buffer is 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, 0.1% CHAPS, and 1 mM DTT, pH 5.8.
-
Recombinant Human Legumain: Stock solution prepared in assay buffer.
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC (Cbz-Ala-Ala-Asn-AMC), 10 mM stock solution in DMSO.
-
Test Compounds: Stock solutions in 100% DMSO.
-
Positive Control: A known legumain inhibitor (e.g., cystatin E/M or a validated small molecule inhibitor).
-
Negative Control: DMSO.
-
Assay Plates: Black, clear-bottom 384-well plates.
-
Fluorescence Plate Reader: Capable of excitation at ~355-380 nm and emission at ~460 nm.
2. Assay Procedure:
-
Compound Dispensing: Using an acoustic liquid handler or a pintool, dispense 200 nL of test compounds or control solutions into the wells of a 384-well assay plate.
-
Enzyme Preparation and Addition:
-
Thaw the recombinant human legumain on ice.
-
Dilute the legumain in cold assay buffer to a 2X working concentration (e.g., 2 nM). The final concentration in the assay should be optimized, with a starting point of 1 nM.
-
Add 10 µL of the diluted legumain solution to each well.
-
-
Compound-Enzyme Incubation:
-
Gently mix the plate on a plate shaker for 1 minute.
-
Incubate for 30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Substrate Preparation and Reaction Initiation:
-
Dilute the Z-Ala-Ala-Asn-AMC stock solution in assay buffer to a 2X working concentration. The final concentration should be near the Km value (approximately 25.7 µM).
-
To initiate the enzymatic reaction, add 10 µL of the diluted substrate solution to each well. The final assay volume is 20 µL.
-
-
Fluorescence Measurement:
-
Immediately transfer the plate to a fluorescence plate reader.
-
Measure the increase in fluorescence intensity kinetically over 15-30 minutes at 37°C, with readings taken every 30-60 seconds. Use an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Normalize the data relative to the controls:
-
% Inhibition = 100 * (1 - (Ratesample - Ratebackground) / (Rateneg_control - Ratebackground))
-
-
For active compounds, perform dose-response experiments to determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Assess the quality of the assay using the Z'-factor, calculated from the positive and negative controls. A Z'-factor > 0.5 indicates an excellent assay.
D. Quantitative Data Summary
The following table summarizes representative quantitative data for legumain inhibition assays.
| Parameter | Value | Enzyme | Substrate | Notes |
| Km | ~25.7 µM | Human Legumain | Z-Ala-Ala-Asn-AMC | The substrate concentration in the assay should be close to this value. |
| Enzyme Conc. | 1-2.5 nM | Human Legumain | Z-Ala-Ala-Asn-AMC | Final concentration in the assay. |
| pH | 5.5 - 6.0 | Human Legumain | Z-Ala-Ala-Asn-AMC | Legumain activity is optimal at acidic pH. |
| Excitation/Emission | ~355 nm / ~460 nm | N/A | Z-Ala-Ala-Asn-AMC | Standard wavelengths for AMC fluorescence. |
II. High-Throughput Screening for Other Protease Inhibitors
The general principles and workflow described for legumain can be adapted for other proteases that cleave AMC-conjugated peptide substrates.
A. Fibroblast Activation Protein (FAP)
FAP is a serine protease that is also a target in cancer therapy. A common fluorogenic substrate for FAP is Suc-Gly-Pro-AMC .
Protocol Outline for FAP Inhibitor Screening:
-
Enzyme: Recombinant Human FAP
-
Substrate: Suc-Gly-Pro-AMC
-
Assay Buffer: A suitable buffer for FAP activity (e.g., Tris-based buffer at neutral pH).
-
Procedure: Follow the same general steps as the legumain HTS protocol: compound dispensing, enzyme addition, pre-incubation, substrate addition, and fluorescence reading.
-
Quantitative Data: IC50 values for known inhibitors like Ac-Gly-BoroPro (Ki = 23 nM) can be used for assay validation.
B. Thyrotropin-Releasing Hormone-Degrading Enzyme (TRH-DE)
As initially mentioned, Glp-Asn-Pro-AMC has been identified as an inhibitor of TRH-DE. While a detailed HTS protocol is not available, a similar assay could be developed.
Considerations for Developing a TRH-DE HTS Assay:
-
Enzyme: Recombinant Human TRH-DE
-
Substrate: A suitable fluorogenic substrate for TRH-DE would need to be identified and characterized. This compound itself is an inhibitor, not a substrate.
-
Assay Development: The assay would require optimization of buffer conditions, enzyme and substrate concentrations, and validation with known inhibitors.
Conclusion
High-throughput screening using fluorogenic AMC substrates is a robust and sensitive method for identifying and characterizing protease inhibitors. The detailed protocol provided for legumain serves as a comprehensive template that can be adapted for other enzyme targets, such as FAP. Careful optimization of assay parameters and rigorous data analysis are crucial for the success of any HTS campaign. This approach remains a vital tool in the discovery of novel therapeutics for a wide range of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TRH-DE 抑制剂 | MCE [medchemexpress.cn]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. An infection-induced oxidation site regulates legumain processing and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
Application of Glp-Asn-Pro-AMC in Cancer Cell Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-Asn-Pro-AMC is a fluorogenic substrate primarily utilized as an inhibitor for Thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II.[1] TRH-DE is a key enzyme responsible for the extracellular inactivation of Thyrotropin-releasing hormone (TRH). Emerging research has implicated the TRH-TRH-DE axis in the pathophysiology of certain cancers, opening new avenues for investigation and therapeutic development. These application notes provide a comprehensive overview of the utility of this compound in cancer cell research, including detailed experimental protocols and relevant quantitative data.
The rationale for using this compound in oncology research stems from the potential role of TRH as a signaling molecule in tumor biology. Studies have identified TRH as a novel prognostic biomarker in Acute Myeloid Leukemia (AML). In some cancers, the modulation of TRH levels, which can be achieved by inhibiting its degradation by TRH-DE, may influence cancer cell proliferation, survival, and signaling pathways. This compound serves as a critical tool to probe these functions by selectively inhibiting TRH-DE activity.
Key Applications in Cancer Cell Research
-
Investigating the role of the TRH-TRH-DE axis in cancer cell signaling: By inhibiting TRH-DE, this compound allows for the study of downstream effects of elevated extracellular TRH on cancer cells.
-
Screening for novel cancer therapeutics: this compound can be used in high-throughput screening assays to identify more potent and specific inhibitors of TRH-DE.
-
Validating TRH-DE as a therapeutic target: The use of this substrate helps in elucidating the functional consequences of TRH-DE inhibition in various cancer models.
-
Probing the tumor microenvironment: As TRH-DE is an ectoenzyme, this compound can be used to study its activity and the role of TRH signaling in the tumor microenvironment.
Quantitative Data
The following tables summarize key quantitative data relevant to the application of this compound and the expression of its target enzyme and related receptors in cancer.
Table 1: Inhibitory Activity of this compound
| Compound | Target Enzyme | Ki Value |
| This compound | Thyrotropin-releasing hormone-degrading enzyme (TRH-DE) | 0.97 μM[1] |
Table 2: Expression of TRH and TRH Receptors in Selected Cancers (from literature and public databases)
| Gene | Cancer Type | Expression Level (mRNA) | Data Source |
| TRH | Acute Myeloid Leukemia (AML) | Higher expression correlated with some subtypes (e.g., with KIT mutations) | Identification of the Thyrotropin-Releasing Hormone (TRH) as a Novel Biomarker in the Prognosis for Acute Myeloid Leukemia - PMC - NIH[2][3] |
| TRH | Most other cancers | Low to negligible | The Human Protein Atlas[4] |
| TRHR | Breast Cancer | Expression of TRH receptors has been documented | The Significance of Thyroid Hormone Receptors in Breast Cancer: A Hypothesis-Generating Narrative Review - MDPI |
| TRHR | Various Cancers | Expression is variable and tissue-dependent | Biochemical and physiological insights into TRH receptor-mediated signaling - Frontiers |
Experimental Protocols
The following are detailed protocols for the use of this compound in cancer cell research.
Protocol 1: In Vitro TRH-DE Inhibition Assay Using this compound
This protocol is adapted from established fluorometric assays for TRH-DE activity and is designed to measure the inhibitory potential of compounds against TRH-DE using this compound.
Materials:
-
This compound (substrate/inhibitor)
-
Recombinant human TRH-DE
-
Dipeptidyl peptidase IV (DPP-IV)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
-
Test compounds (potential inhibitors)
Procedure:
-
Prepare Reagents:
-
Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Further dilute in Assay Buffer to the desired final concentrations.
-
Dilute recombinant TRH-DE and DPP-IV in Assay Buffer to their optimal working concentrations. These should be determined empirically.
-
Prepare a serial dilution of test compounds in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the test compound dilution or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of the diluted TRH-DE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the test compounds to interact with the enzyme.
-
-
Initiate the Reaction:
-
To each well, add 25 µL of a pre-warmed solution containing both this compound and DPP-IV in Assay Buffer. The final concentration of this compound should be at or below its Ki value for optimal inhibitor characterization.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence per unit time) for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC50 value.
-
Protocol 2: Analysis of TRH-DE Activity in Cancer Cell Lysates
This protocol allows for the measurement of endogenous TRH-DE activity in cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors, excluding metal chelators if TRH-DE is a metalloenzyme)
-
This compound
-
DPP-IV
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
BCA Protein Assay Kit
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture cancer cells to ~80-90% confluency.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
Assay Setup:
-
In a 96-well plate, add a standardized amount of cell lysate protein (e.g., 10-50 µg) to each well. Bring the total volume to 50 µL with Assay Buffer.
-
Include a "no lysate" control (Assay Buffer only) and a "substrate only" control.
-
-
Initiate the Reaction:
-
Prepare a 2X reaction mixture containing this compound and DPP-IV in Assay Buffer.
-
Add 50 µL of the 2X reaction mixture to each well to start the reaction.
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C and measure the fluorescence kinetically as described in Protocol 1.
-
Calculate the TRH-DE activity in the cell lysates, expressed as the rate of fluorescence increase per microgram of protein.
-
To confirm the specificity of the activity, a parallel experiment can be run in the presence of a known TRH-DE inhibitor.
-
Visualizations
Signaling Pathway
Caption: TRH signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for measuring TRH-DE activity and inhibition.
Conclusion
This compound is a valuable chemical probe for investigating the role of the TRH-TRH-DE axis in cancer biology. Its ability to inhibit TRH-DE allows researchers to explore the consequences of elevated TRH signaling in cancer cells and the tumor microenvironment. The provided protocols offer a starting point for utilizing this substrate in various experimental settings, from enzyme kinetics to cell-based assays. Further research into the expression and function of TRH-DE in different cancer types will undoubtedly expand the applications of this compound in oncology research and drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of the Thyrotropin-Releasing Hormone (TRH) as a Novel Biomarker in the Prognosis for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of TRH in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
Application Notes: Glp-Asn-Pro-AMC Assay for Fibroblast Activation Protein (FAP) Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fibroblast Activation Protein (FAP), also known as seprase, is a type II transmembrane serine protease.[1][2] Its expression is highly restricted in healthy adult tissues but is significantly upregulated on the surface of activated fibroblasts, particularly cancer-associated fibroblasts (CAFs), which are pivotal in the tumor microenvironment.[2][3][4] FAP plays a crucial role in cancer progression by promoting tumor growth, invasion, and immunosuppression through extracellular matrix remodeling and cell signaling. It possesses both dipeptidyl peptidase and endopeptidase/gelatinase activities, with a unique ability to cleave substrates after a proline residue. This distinct enzymatic activity makes FAP an attractive target for diagnostics and therapeutics. The Glp-Asn-Pro-AMC assay is a sensitive and specific method for quantifying FAP activity, aiding in drug screening and biomedical research.
Principle of the Assay
The assay utilizes a fluorogenic substrate, Glutaryl-Asparagine-Proline-7-amido-4-methylcoumarin (this compound). The dipeptide sequence is specifically recognized and cleaved by FAP at the C-terminal side of the proline residue. This cleavage releases the fluorescent 7-amino-4-methylcoumarin (AMC) group from the non-fluorescent substrate. The rate of increase in fluorescence intensity, measured at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm, is directly proportional to the enzymatic activity of FAP in the sample.
References
Application Notes and Protocols for In-Gel Zymography Using Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In-gel zymography is a powerful technique for the detection and characterization of proteolytic enzymes. This method combines the separation of proteins by electrophoresis with the enzymatic degradation of a specific substrate embedded within the polyacrylamide gel. This application note provides a detailed protocol for in-gel zymography using the novel fluorogenic substrate, Pyroglutamyl-Asparaginyl-Prolyl-7-amino-4-methylcoumarin (Glp-Asn-Pro-AMC). This substrate is designed for the sensitive detection of specific prolyl endopeptidases, a class of serine proteases involved in a variety of physiological and pathological processes.
Prolyl endopeptidases (PEPs), also known as prolyl oligopeptidases (POPs), are enzymes that cleave peptide bonds on the C-terminal side of proline residues.[1] Their activity is implicated in the regulation of neuropeptides and hormones, making them significant targets in drug discovery for neurological disorders, cancer, and inflammatory diseases.[1] The use of a fluorogenic substrate like this compound allows for direct and sensitive detection of enzymatic activity within the gel, offering an advantage over traditional protein substrates that require staining and destaining steps.[2] Upon enzymatic cleavage, the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety is released, producing a fluorescent signal that can be easily quantified.[1]
Principle of the Assay
The in-gel zymography protocol with this compound involves the following key steps:
-
Sample Preparation: Biological samples containing proteases are prepared under non-reducing conditions to preserve enzyme structure and activity.
-
Electrophoresis: Samples are subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The polyacrylamide resolving gel is co-polymerized with the this compound substrate.
-
Renaturation: After electrophoresis, the SDS is removed from the gel by washing with a non-ionic detergent, allowing the separated enzymes to renature and regain their catalytic activity.[2]
-
Enzymatic Reaction: The gel is incubated in a reaction buffer that provides the optimal pH and necessary cofactors for the target protease to cleave the this compound substrate.
-
Detection: The cleavage of the substrate releases the fluorophore AMC, resulting in fluorescent bands at positions corresponding to the molecular weight of the active protease. These bands are visualized under UV light.
Data Presentation
The following table summarizes typical quantitative parameters for an in-gel zymography experiment using this compound. These values may require optimization depending on the specific enzyme and sample type.
| Parameter | Recommended Range | Optimal Value (Example) |
| Resolving Gel Acrylamide % | 8 - 12% | 10% |
| This compound Concentration | 50 - 200 µM | 100 µM |
| Sample Protein Loading | 10 - 50 µg | 25 µg |
| Renaturation Buffer | 2.5% Triton X-100 in Tris buffer | 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5 |
| Renaturation Time | 30 - 60 minutes | 2 x 30 minutes |
| Reaction Buffer | Tris or HEPES buffer, pH 7.0 - 8.0 | 50 mM Tris-HCl, 5 mM CaCl₂, 1 µM ZnCl₂, pH 7.5 |
| Incubation Time | 1 - 24 hours | 16 hours |
| Incubation Temperature | 25 - 37°C | 37°C |
| Fluorescence Detection | Ex: 360-380 nm, Em: 440-460 nm | Ex: 380 nm, Em: 460 nm |
Experimental Protocols
Materials and Reagents
-
This compound substrate
-
Acrylamide/Bis-acrylamide solution (30%)
-
Tris-HCl
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Triton X-100
-
Calcium Chloride (CaCl₂)
-
Zinc Chloride (ZnCl₂)
-
Protein molecular weight standards
-
Non-reducing sample buffer (e.g., 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% glycerol, 0.01% bromophenol blue)
-
Deionized water
Protocol
1. Gel Preparation (for one 1.0 mm mini-gel)
-
Resolving Gel (10%):
-
In a conical tube, mix:
-
3.33 mL 30% Acrylamide/Bis-acrylamide
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
3.97 mL Deionized water
-
10 µL of 10 mM this compound (final concentration 100 µM)
-
-
Mix gently and then add:
-
50 µL 10% APS
-
5 µL TEMED
-
-
Immediately pour the resolving gel into the gel cassette, leaving space for the stacking gel. Overlay with water and allow to polymerize for 30-60 minutes.
-
-
Stacking Gel (4%):
-
After the resolving gel has polymerized, pour off the water.
-
In a new tube, mix:
-
0.67 mL 30% Acrylamide/Bis-acrylamide
-
1.25 mL 0.5 M Tris-HCl, pH 6.8
-
50 µL 10% SDS
-
3.03 mL Deionized water
-
-
Mix gently and then add:
-
25 µL 10% APS
-
5 µL TEMED
-
-
Immediately pour the stacking gel on top of the resolving gel and insert the comb. Allow to polymerize for 30 minutes.
-
2. Sample Preparation and Electrophoresis
-
Mix protein samples with an equal volume of 2X non-reducing sample buffer. Do not heat the samples.
-
Load 10-50 µg of protein per well. Include a pre-stained protein molecular weight standard.
-
Run the gel in 1X Tris-Glycine-SDS running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
3. Enzyme Renaturation
-
Carefully remove the gel from the cassette.
-
Wash the gel twice for 30 minutes each with renaturation buffer (50 mM Tris-HCl, pH 7.5, containing 2.5% Triton X-100) at room temperature with gentle agitation. This step removes the SDS and allows the enzymes to refold.
4. Enzyme Reaction
-
Decant the renaturation buffer and replace it with the reaction buffer (50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl₂ and 1 µM ZnCl₂).
-
Incubate the gel at 37°C for 1 to 24 hours. The optimal incubation time should be determined empirically.
5. Visualization and Analysis
-
Place the gel on a UV transilluminator.
-
Visualize the fluorescent bands using an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Capture the image using a gel documentation system.
-
The intensity of the fluorescent bands can be quantified using densitometry software. The intensity is proportional to the enzymatic activity.
Signaling Pathways and Logical Relationships
Prolyl endopeptidases are involved in various signaling pathways through the processing of peptide hormones and neuropeptides. For instance, they can regulate inflammatory and fibrotic processes. A potential signaling pathway involving a prolyl endopeptidase is depicted below.
References
Measuring Protease Activity in Tissue Homogenates with Glp-Asn-Pro-AMC: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for measuring protease activity in tissue homogenates using the fluorogenic substrate pyroglutamyl-asparaginyl-proline-7-amido-4-methylcoumarin (Glp-Asn-Pro-AMC). This substrate is particularly useful for assaying the activity of post-proline cleaving peptidases, such as Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase-4 (DPP-4), which are important targets in cancer and diabetes research, respectively.
Introduction
The measurement of protease activity in complex biological samples like tissue homogenates is crucial for understanding physiological and pathological processes. Fluorogenic substrates such as this compound offer a sensitive and continuous method for this purpose. The substrate consists of a peptide sequence (Glp-Asn-Pro) recognized by specific proteases, linked to a fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage of the amide bond between the peptide and the AMC molecule, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the protease activity in the sample.
This compound is a substrate for proteases that cleave after a proline residue. This makes it a valuable tool for studying enzymes like FAP and DPP-4. FAP is a transmembrane serine protease that is highly expressed in the stroma of many epithelial cancers and is involved in tumor growth and metastasis.[1][2][3] DPP-4 is a key regulator of glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[4]
Data Presentation
Table 1: Representative Kinetic Parameters for Proline-Specific Proteases
| Enzyme | Substrate/Inhibitor | K_m (µM) | K_i (µM) | Reference |
| Fibroblast Activation Protein (FAP) | Z-Gly-Pro-AMC | - | 14.0 | |
| Dipeptidyl Peptidase-4 (DPP-4) | Gly-Pro-AMC | - | - | |
| TRH-Degrading Ectoenzyme (TRH-DE) | This compound | - | 0.97 |
Note: This table provides representative data for similar substrates and the specified substrate with a related enzyme to illustrate typical kinetic values. Actual values for this compound with FAP and DPP-4 should be determined experimentally.
Table 2: Recommended Reagent Concentrations for the Protease Assay
| Reagent | Stock Concentration | Working Concentration |
| This compound Substrate | 10 mM in DMSO | 10-100 µM |
| Tissue Homogenate | 1-10 mg/mL total protein | 10-100 µg total protein/well |
| Assay Buffer (Tris-HCl) | 1 M, pH 7.4 | 50 mM, pH 7.4 |
| AMC Standard | 1 mM in DMSO | 0.1 - 10 µM |
Experimental Protocols
Part 1: Preparation of Tissue Homogenates
This protocol describes the preparation of tissue lysates suitable for enzymatic assays. All steps should be performed on ice to minimize protease degradation.
Materials:
-
Fresh or frozen tissue sample
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl and 1 mM EDTA.
-
Protease Inhibitor Cocktail (optional, depending on the target protease)
-
Dounce homogenizer or mechanical homogenizer
-
Microcentrifuge
-
Bradford or BCA protein assay kit
Procedure:
-
Weigh the tissue sample and wash it with ice-cold PBS to remove any blood.
-
Mince the tissue into small pieces on ice.
-
Add 9 volumes of ice-cold Homogenization Buffer per gram of tissue (e.g., 900 µL buffer for 100 mg tissue).
-
Homogenize the tissue using a Dounce homogenizer (15-20 strokes) or a mechanical homogenizer until no large pieces are visible.
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube. This is the tissue homogenate.
-
Determine the total protein concentration of the homogenate using a Bradford or BCA assay.
-
The homogenate can be used immediately or aliquoted and stored at -80°C for future use. Avoid repeated freeze-thaw cycles.
Part 2: Fluorometric Protease Activity Assay
This protocol outlines the measurement of protease activity using this compound in a 96-well plate format.
Materials:
-
Tissue homogenate (from Part 1)
-
This compound substrate (10 mM stock in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
AMC standard (1 mM stock in DMSO) for creating a standard curve
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~460 nm.
Procedure:
-
Prepare AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer ranging from 0.1 µM to 10 µM.
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Add 100 µL of Assay Buffer to a well to serve as a blank.
-
-
Prepare Assay Reactions:
-
Dilute the tissue homogenate in Assay Buffer to the desired protein concentration (e.g., 1 mg/mL).
-
In separate wells of the 96-well plate, add 50 µL of the diluted tissue homogenate.
-
Prepare a "no enzyme" control by adding 50 µL of Assay Buffer instead of the tissue homogenate.
-
Prepare a "substrate blank" by adding 50 µL of Assay Buffer.
-
-
Initiate the Reaction:
-
Prepare a working solution of the this compound substrate by diluting the 10 mM stock in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 200 µM for a 100 µM final concentration).
-
To start the reaction, add 50 µL of the 2X substrate solution to each well containing the tissue homogenate and controls. The final volume in each well will be 100 µL.
-
-
Measure Fluorescence:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).
-
Measure the fluorescence intensity (Relative Fluorescence Units, RFU) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
-
Data Analysis:
-
Plot the RFU values from the AMC standard curve against the corresponding AMC concentrations to generate a standard curve. Determine the linear equation (y = mx + c) for this curve.
-
For the kinetic assay, subtract the fluorescence of the "no enzyme" control from the values obtained for the samples.
-
Determine the rate of the reaction (V_max) in RFU/min from the linear portion of the kinetic curve for each sample.
-
Convert the rate from RFU/min to pmol/min using the slope of the AMC standard curve.
-
Normalize the activity to the amount of protein in each well (e.g., in pmol/min/mg of protein).
-
Visualizations
Experimental Workflow
Caption: Workflow for measuring protease activity.
Signaling Pathway: FAP in the Tumor Microenvironment
Caption: FAP signaling in cancer.
Signaling Pathway: DPP-4 in Glucose Homeostasis
Caption: DPP-4 regulation of GLP-1.
References
- 1. researchgate.net [researchgate.net]
- 2. JCI - Targeting fibroblast activation protein inhibits tumor stromagenesis and growth in mice [jci.org]
- 3. The role of fibroblast activation protein in health and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. More than just an enzyme: Dipeptidyl peptidase-4 (DPP-4) and its association with diabetic kidney remodelling - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. A key player in the fibrotic process is the activation of fibroblasts, which transdifferentiate into myofibroblasts, the primary producers of ECM proteins. Fibroblast Activation Protein (FAP), a type II transmembrane serine protease, is highly expressed on the surface of activated fibroblasts in fibrotic tissues and tumors, while its expression in healthy adult tissues is limited. This restricted expression profile makes FAP an attractive therapeutic target and a biomarker for fibrotic diseases.
The enzymatic activity of FAP, which includes both dipeptidyl peptidase and endopeptidase functions, is crucial for its role in tissue remodeling. FAP cleaves various substrates, including denatured collagen, and is involved in critical signaling pathways that promote fibrosis, such as the Transforming Growth Factor-beta (TGF-β) pathway.
While the specific substrate Glp-Asn-Pro-AMC is not widely documented in the literature for FAP activity assays, its structural similarity to known FAP substrates, particularly the Gly-Pro motif, suggests its potential utility. Research has shown that peptides containing a Gly-Pro-Asn (GPN) sequence exhibit increased specificity and turnover by FAP. The pyroglutamyl (Glp) residue is a modification of glutamic acid. This document provides detailed application notes and protocols for studying fibrosis-related enzyme activity, focusing on FAP and utilizing fluorogenic substrates like AMC-conjugated peptides. The protocols are adaptable for substrates with similar core structures to this compound.
Data Presentation
Quantitative Analysis of FAP Activity and Expression in Fibrotic Tissues
The following tables summarize quantitative data on FAP activity and expression in various fibrotic conditions compared to healthy tissues.
Table 1: FAP Activity in Human Liver Cirrhosis [1]
| Tissue Type | Mean FAP Activity (pmol AMC/min/mg protein) | Fold Increase (vs. Non-Diseased) |
| Non-Diseased Liver | 5.8 ± 1.2 | - |
| Cirrhotic Liver | 92.5 ± 15.3 | ~16 |
Table 2: FAP Expression in Idiopathic Pulmonary Fibrosis (IPF) [2]
| Parameter | Healthy Lung | IPF Lung |
| FAP mRNA (relative expression) | 1.0 ± 0.2 | 8.5 ± 1.9 |
| FAP Protein (relative density) | 1.0 ± 0.3 | 12.3 ± 2.5 |
| FAP-Positive Area (%) | < 1% | 15.7 ± 4.2% |
Table 3: Kinetic Parameters of FAP with Fluorogenic Peptide Substrates [3][4][5]
| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Z-Gly-Pro-AMC | 150 ± 20 | 2.5 ± 0.3 | 1.7 x 10⁴ |
| Ac-Gly-Pro-AMC | 130 ± 15 | 2.1 ± 0.2 | 1.6 x 10⁴ |
| Met-Gly-Pro-AFC | 142 ± 11 | 2.2 ± 0.2 | 1.5 x 10⁴ |
| Ala-Pro-AFC | >500 | - | - |
Note: Data are presented as mean ± standard deviation or as representative values from published studies. Z = benzyloxycarbonyl; Ac = acetyl; AFC = 7-amino-4-trifluoromethylcoumarin.
Signaling Pathways and Experimental Workflows
FAP in the TGF-β Signaling Pathway in Fibrosis
Fibroblast Activation Protein is intricately linked with the TGF-β signaling pathway, a master regulator of fibrosis. TGF-β signaling initiates with the binding of TGF-β ligands to their receptors on the cell surface, leading to the phosphorylation and activation of Smad proteins (Smad2/3). These activated Smads then translocate to the nucleus to regulate the transcription of target genes involved in fibrosis. FAP contributes to this pathway by promoting the activation of fibroblasts and enhancing the production of ECM components.
Experimental Workflow for Measuring FAP Activity
The following diagram illustrates a typical workflow for measuring FAP enzyme activity in biological samples using a fluorogenic substrate.
Experimental Protocols
Protocol 1: Fluorogenic Assay for FAP Activity in Tissue Homogenates
This protocol describes the measurement of FAP activity in fibrotic and healthy tissue samples using a fluorogenic peptide-AMC substrate.
Materials:
-
Tissue samples (e.g., liver, lung)
-
Recombinant human FAP (for standard curve)
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC, or custom this compound), 10 mM stock in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 M NaCl and 1 mg/mL BSA
-
Lysis Buffer: RIPA buffer or similar, with protease inhibitors (optional, for sample prep)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
-
Protein quantification assay kit (e.g., BCA)
-
7-Amino-4-methylcoumarin (AMC) standard
Procedure:
-
Tissue Homogenate Preparation:
-
Thaw frozen tissue samples on ice.
-
Weigh a small piece of tissue (e.g., 20-50 mg) and place it in a pre-chilled tube with 500 µL of ice-cold Lysis Buffer.
-
Homogenize the tissue using a mechanical homogenizer until no visible tissue clumps remain.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (tissue lysate) and store it on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of each tissue lysate using a BCA assay or a similar method, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples with Assay Buffer to ensure equal loading in the FAP activity assay.
-
-
AMC Standard Curve:
-
Prepare a series of dilutions of the AMC standard in Assay Buffer (e.g., 0 to 50 µM).
-
Add 100 µL of each dilution to separate wells of the 96-well plate.
-
Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Plot the fluorescence intensity versus the AMC concentration to generate a standard curve.
-
-
FAP Activity Assay:
-
Dilute the tissue lysates to a final concentration of 0.2-1.0 µg/µL in Assay Buffer.
-
Add 50 µL of the diluted tissue lysate to each well of a 96-well black plate.
-
Include a substrate blank for each sample containing 50 µL of Assay Buffer instead of the tissue lysate.
-
To start the reaction, add 50 µL of the fluorogenic substrate, diluted to a final concentration of 100 µM in Assay Buffer, to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes (excitation: ~380 nm, emission: ~460 nm).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each sample.
-
Subtract the V₀ of the substrate blank from the V₀ of the corresponding sample.
-
Convert the rate of fluorescence increase (RFU/min) to the rate of AMC production (pmol/min) using the slope of the AMC standard curve.
-
Calculate the specific FAP activity as pmol of AMC released per minute per µg of total protein.
-
Protocol 2: High-Throughput Screening of FAP Inhibitors
This protocol is designed for screening compound libraries for their ability to inhibit FAP activity.
Materials:
-
Recombinant human FAP
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Test compounds (dissolved in DMSO)
-
Assay Buffer (as in Protocol 1)
-
96-well or 384-well black plates
-
Fluorescence microplate reader
Procedure:
-
Assay Preparation:
-
Dilute the recombinant human FAP in Assay Buffer to a concentration that yields a robust signal within the linear range of the assay.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer (e.g., 2X the final desired concentration).
-
-
Compound Plating:
-
Add 1 µL of each test compound (at various concentrations) or DMSO (vehicle control) to the wells of the microplate.
-
-
Enzyme Addition and Pre-incubation:
-
Add 50 µL of the diluted FAP solution to each well.
-
Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the compounds to interact with the enzyme.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding 50 µL of the substrate working solution to each well.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Conclusion
The study of Fibroblast Activation Protein activity is crucial for understanding the mechanisms of fibrosis and for the development of novel anti-fibrotic therapies. The fluorogenic substrate this compound, due to its structural similarity to known FAP substrates, holds promise for use in FAP activity assays. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to investigate the role of FAP in fibrosis and to screen for potential inhibitors. The adaptability of these protocols allows for their application with various AMC-based substrates, facilitating robust and reliable measurement of this key fibrosis-related enzyme.
References
- 1. Quantitation of fibroblast activation protein (FAP)-specific protease activity in mouse, baboon and human fluids and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atsjournals.org [atsjournals.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Structural and kinetic analysis of the substrate specificity of human fibroblast activation protein alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging of Pyroglutamyl-Peptidase II (TRH-DE) Activity with Glp-Asn-Pro-AMC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyroglutamyl-Peptidase II (PPII), also known as Thyrotropin-Releasing Hormone-Degrading Enzyme (TRH-DE), is a membrane-bound zinc metallopeptidase that plays a crucial role in regulating the bioavailability of Thyrotropin-Releasing Hormone (TRH).[1][2] TRH is a key neuropeptide in the hypothalamic-pituitary-thyroid axis, controlling the release of thyrotropin and prolactin.[1][3][4] As an ectoenzyme, TRH-DE's active site is located in the extracellular space, making it an accessible target for live-cell imaging studies to monitor its activity in real-time.
Glp-Asn-Pro-AMC is a fluorogenic substrate designed for the sensitive and continuous measurement of TRH-DE activity. The substrate consists of a peptide sequence (Glp-Asn-Pro) recognized by TRH-DE, linked to a fluorescent aminomethylcoumarin (AMC) group. Upon enzymatic cleavage of the amide bond between the peptide and the AMC fluorophore, the AMC is released, resulting in a quantifiable increase in fluorescence intensity. This application note provides a detailed protocol for utilizing this compound to image and quantify TRH-DE activity in living cells. While this compound has been characterized as an inhibitor of TRH-DE with a Ki of 0.97 µM, it can be effectively used as a substrate for activity assays at appropriate concentrations.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate this compound by TRH-DE. The cleavage of the substrate releases the highly fluorescent AMC molecule. The rate of fluorescence increase is directly proportional to the TRH-DE activity.
-
Excitation Wavelength: ~365 nm
-
Emission Wavelength: ~440 nm
Materials and Reagents
Reagents
-
This compound (MedChem Express, Cat. No. HY-P10485)
-
Cell culture medium (e.g., DMEM, phenol red-free)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
HEPES buffer
-
Bovine Serum Albumin (BSA)
-
TRH-DE positive control cells (e.g., cells known to express TRH-DE)
-
TRH-DE negative control cells (e.g., cells with low or no TRH-DE expression)
-
TRH-DE inhibitor (for control experiments, e.g., a specific TRH-DE inhibitor)
-
Dimethyl sulfoxide (DMSO), sterile
Equipment
-
Fluorescence microscope with live-cell imaging capabilities (equipped with appropriate filters for AMC)
-
Incubator with 5% CO2 and 37°C
-
Cell culture flasks, plates, and dishes
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Pipettes and sterile tips
-
96-well black, clear-bottom plates (for plate reader-based assays)
-
Fluorescence plate reader (for quantitative analysis)
Data Presentation
Substrate Specifications
| Parameter | Value | Reference |
| Substrate | This compound | |
| Target Enzyme | Pyroglutamyl-Peptidase II (TRH-DE) | |
| CAS Number | 291752-43-7 | |
| Molecular Formula | C24H27N5O7 | |
| Molecular Weight | 497.5 g/mol | |
| Inhibition Constant (Ki) | 0.97 µM | |
| Purity | >99% | |
| Excitation Wavelength | ~365 nm | |
| Emission Wavelength | ~440 nm |
Recommended Assay Conditions
| Parameter | Recommended Range | Notes |
| Cell Seeding Density | 1 x 10^4 - 5 x 10^4 cells/well | Optimize for cell type and plate format. |
| Substrate Concentration | 1 - 25 µM | Start with a concentration around the Ki value and optimize. |
| Incubation Time | 30 - 120 minutes | Monitor fluorescence kinetically to determine the linear range. |
| Temperature | 37°C | Maintain physiological conditions. |
| Assay Buffer | Phenol red-free medium or HBSS with Ca2+/Mg2+ and HEPES | Avoid interference from phenol red fluorescence. |
Experimental Protocols
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the required amount of this compound in sterile DMSO to prepare a 10 mM stock solution. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light.
-
Assay Buffer: For live-cell imaging, use phenol red-free cell culture medium supplemented with 10 mM HEPES. Alternatively, a balanced salt solution like Hank's Balanced Salt Solution (HBSS) with calcium and magnesium can be used.
Live-Cell Imaging Protocol
-
Cell Seeding:
-
One day prior to the experiment, seed cells in a suitable imaging vessel (e.g., glass-bottom dish, chambered coverglass, or 96-well black, clear-bottom plate) at a density that will result in 70-80% confluency on the day of the assay.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
-
Assay Preparation:
-
On the day of the experiment, remove the cell culture medium from the wells.
-
Wash the cells gently twice with pre-warmed PBS.
-
Add 100 µL (for 96-well plate) of pre-warmed Assay Buffer to each well.
-
-
Substrate Addition:
-
Prepare the working solution of this compound by diluting the 10 mM stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Add the substrate working solution to the cells. For inhibitor controls, pre-incubate the cells with the inhibitor for 15-30 minutes before adding the substrate.
-
-
Image Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) live-cell imaging system.
-
Acquire images using a filter set appropriate for AMC (Excitation: ~365 nm, Emission: ~440 nm).
-
For kinetic analysis, acquire images at regular intervals (e.g., every 5 minutes) for up to 2 hours.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells or the entire field of view over time using image analysis software (e.g., ImageJ/Fiji, CellProfiler).
-
The rate of increase in fluorescence intensity corresponds to the TRH-DE activity.
-
Visualizations
Mechanism of Action
Caption: Mechanism of this compound cleavage by TRH-DE.
Experimental Workflow
Caption: Workflow for live-cell imaging of TRH-DE activity.
TRH Signaling Pathway Regulation
Caption: Regulation of TRH signaling by TRH-DE.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background Fluorescence | - Autofluorescence from cells or medium.- Substrate degradation. | - Use phenol red-free medium.- Check for substrate purity and proper storage.- Include a no-cell control. |
| Low Signal | - Low TRH-DE expression in cells.- Sub-optimal substrate concentration.- Inappropriate filter set. | - Use a positive control cell line.- Optimize substrate concentration.- Ensure correct filter selection. |
| Phototoxicity | - Excessive light exposure. | - Reduce excitation light intensity.- Decrease exposure time.- Increase time interval between image acquisitions. |
| Inconsistent Results | - Variation in cell number or confluency.- Inaccurate pipetting. | - Ensure consistent cell seeding.- Use a hemocytometer for accurate cell counting.- Calibrate pipettes. |
Conclusion
The use of this compound provides a sensitive and specific method for the real-time imaging of Pyroglutamyl-Peptidase II (TRH-DE) activity in living cells. This application note offers a comprehensive guide for researchers to implement this assay, enabling the study of TRH-DE function, the screening of potential inhibitors, and the investigation of its role in various physiological and pathological processes. Careful optimization of assay parameters for specific cell types and experimental conditions is recommended to ensure reliable and reproducible results.
References
Application Notes and Protocols for Glp-Asn-Pro-AMC in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glp-Asn-Pro-AMC is a fluorogenic substrate and potent inhibitor of the Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as pyroglutamyl peptidase II. TRH-DE is a key enzyme in the regulation of the TRH signaling pathway, which plays a crucial role in the hypothalamic-pituitary-thyroid axis and has various neuromodulatory functions in the central nervous system.[1][2][3] The specific and rapid inactivation of TRH by TRH-DE makes this enzyme an attractive therapeutic target for conditions where elevated and prolonged TRH levels may be beneficial.[2][3]
These application notes provide a comprehensive guide for the use of this compound in high-throughput screening (HTS) cascades to identify and characterize inhibitors of TRH-DE. The protocols are designed for researchers in drug discovery and related fields.
Biochemical Properties and Mechanism of Action
This compound is a synthetic peptide derivative that mimics the structure of TRH (Glp-His-Pro-NH2). In an enzymatic assay, TRH-DE cleaves the peptide bond after the pyroglutamyl (Glp) residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The resulting increase in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction. This principle allows for a sensitive and continuous assay suitable for HTS. This compound has been identified as a potent reversible inhibitor of TRH-DE, with a reported Ki value of 0.97 µM.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H27N5O7 | |
| Molecular Weight | 497.5 g/mol | |
| CAS Number | 291752-43-7 | |
| Purity | >99% |
Table 2: Kinetic Parameters and Inhibitor Constants
| Compound | Enzyme | Parameter | Value | Reference |
| This compound | Porcine Brain TRH-DE | Ki | 0.97 µM | |
| L-pyroglutamyl-L-asparaginyl-L-prolineamide | Porcine Brain TRH-DE | Ki | 17.5 µM | |
| TRH | Rat Brain Pyroglutamyl Aminopeptidase | Km | 45 µM | |
| TRH | Rat Brain Prolyl Endopeptidase | Km | 2400 µM |
Mandatory Visualizations
Caption: TRH Signaling Pathway and its regulation by TRH-DE.
Caption: High-Throughput Screening Workflow for TRH-DE Inhibitors.
Experimental Protocols
General Protocol for TRH-DE Activity Assay
This protocol describes a fundamental method for measuring the enzymatic activity of TRH-DE using this compound.
Materials:
-
Purified recombinant TRH-DE
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well or 384-well black, flat-bottom microplates
-
Fluorescence microplate reader
-
AMC standard for calibration
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the TRH-DE enzyme and the substrate to their desired final concentrations in pre-warmed Assay Buffer. The optimal concentrations should be determined empirically.
-
-
Assay Setup:
-
Add the diluted TRH-DE solution to each well of the microplate.
-
Include appropriate controls: a "no-enzyme" control (substrate only) for background fluorescence and a "no-substrate" control (enzyme only).
-
-
Reaction Initiation:
-
To start the reaction, add the diluted this compound solution to each well. The final volume should be consistent across all wells (e.g., 50-100 µL).
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 350-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Generate a standard curve using the AMC standard to convert relative fluorescence units (RFU) to the concentration of the product formed.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Protocol for High-Throughput Screening of TRH-DE Inhibitors
This protocol is designed for the screening of large compound libraries to identify potential TRH-DE inhibitors.
Materials:
-
Same as the General Protocol
-
Compound library dissolved in DMSO
-
Automated liquid handling systems (recommended)
Procedure:
-
Compound Plating:
-
Dispense a small volume (e.g., 100-500 nL) of each compound from the library into the wells of a 384-well microplate.
-
Include positive controls (known TRH-DE inhibitor) and negative controls (DMSO vehicle).
-
-
Enzyme Addition and Pre-incubation:
-
Add a fixed concentration of TRH-DE in Assay Buffer to each well.
-
Pre-incubate the plate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation:
-
Start the enzymatic reaction by adding the this compound substrate solution to all wells. The substrate concentration should ideally be at or below the Km value to ensure sensitivity to competitive inhibitors.
-
-
Fluorescence Measurement:
-
Measure the fluorescence kinetically as described in the general activity assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound by comparing the reaction rate in the presence of the compound to the rate of the negative control (DMSO).
-
Identify "hits" as compounds that exhibit inhibition above a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).
-
Protocol for IC50 Determination of Hit Compounds
This protocol is used to determine the potency of the "hit" compounds identified during the primary screen.
Materials:
-
Same as the General Protocol
-
Validated hit compounds
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of each hit compound (e.g., 8-12 concentrations) in DMSO and then in Assay Buffer.
-
-
Assay Setup:
-
Set up the assay as described in the HTS protocol, with each well containing a different concentration of the inhibitor.
-
-
Fluorescence Measurement and Data Analysis:
-
Measure the reaction rates for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Conclusion
This compound is a valuable tool for studying the activity of TRH-DE and for the discovery of novel inhibitors. The provided protocols offer a robust framework for setting up and executing screening cascades, from initial high-throughput screening to lead characterization. These methods can accelerate the identification of new therapeutic agents targeting the TRH signaling pathway.
References
- 1. The thyrotropin-releasing hormone-degrading ectoenzyme: the third element of the thyrotropin-releasing hormone-signaling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? [frontiersin.org]
- 3. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to reduce high background fluorescence with Glp-Asn-Pro-AMC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Glp-Asn-Pro-AMC. The information is tailored to help identify and resolve common issues, particularly high background fluorescence, encountered during enzymatic assays.
Understanding the Assay
This compound is a fluorogenic substrate primarily used to measure the activity of the thyrotropin-releasing hormone-degrading ectoenzyme (TRH-DE), a proline-specific peptidase. The principle of the assay is based on the enzymatic cleavage of the bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the fluorescence of AMC is quenched. Upon hydrolysis by the enzyme, free AMC is released, resulting in a quantifiable increase in fluorescence. The rate of this increase is directly proportional to the enzyme's activity.
Enzymatic Reaction
The enzymatic cleavage of this compound by TRH-DE releases the highly fluorescent AMC molecule.
Caption: Enzymatic cleavage of this compound by TRH-DE.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can significantly reduce the sensitivity and accuracy of your assay. This guide provides a systematic approach to identifying and mitigating the common causes of this issue.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in my assay?
High background fluorescence can originate from several sources:
-
Substrate Autohydrolysis: The this compound substrate may spontaneously break down in the assay buffer, releasing free AMC without enzymatic action.[1]
-
Contaminated Reagents: Your substrate stock may contain free AMC from manufacturing or degradation during storage. Buffers or other reagents could also be contaminated with fluorescent compounds.[1]
-
Autofluorescence: Components of your biological sample (e.g., cell lysates) or the assay buffer itself may possess intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
Incorrect Instrument Settings: Using incorrect excitation and emission wavelengths can lead to increased background readings.[1]
Q2: How can I test for substrate autohydrolysis?
To check for autohydrolysis, set up a "no-enzyme" control well. This well should contain all assay components, including the this compound substrate and assay buffer, but without the enzyme.[1] Incubate this control alongside your experimental samples and measure the fluorescence over time. A significant increase in fluorescence in the no-enzyme control indicates substrate instability.
Q3: My "no-enzyme" control shows high fluorescence. What should I do?
If you observe high fluorescence in your no-enzyme control, consider the following solutions:
-
Prepare Fresh Substrate: Prepare a fresh stock solution of this compound in a suitable solvent like DMSO and use it immediately.
-
Optimize Buffer Conditions: Autohydrolysis can be pH and temperature-dependent.[1] Consider adjusting the pH of your assay buffer or running the assay at a lower temperature, ensuring the enzyme remains active.
-
Consult the Supplier: If the issue persists with a fresh batch of substrate, contact the supplier, as the stock may be contaminated with free AMC.
Q4: What are the optimal excitation and emission wavelengths for AMC?
The optimal excitation wavelength for free AMC is typically between 340-380 nm, and the emission wavelength is between 440-460 nm. It is recommended to perform a wavelength scan on your specific instrument to determine the optimal settings for your assay conditions.
Q5: How can I minimize the contribution of buffer and solvent fluorescence?
-
Use High-Purity Reagents: Always prepare buffers with high-purity water and analytical-grade reagents.
-
Test Different Buffers: If you suspect buffer autofluorescence, test alternative buffer systems (e.g., HEPES, Tris-HCl, Phosphate) to find one with lower intrinsic fluorescence at your assay wavelengths.
-
Minimize DMSO Concentration: While DMSO is often necessary to dissolve the substrate, keep its final concentration in the assay as low as possible (typically below 5%), as high concentrations can contribute to background fluorescence.
Troubleshooting Decision Tree
This diagram provides a logical workflow for diagnosing the cause of high background fluorescence.
Caption: Troubleshooting decision tree for high background fluorescence.
Experimental Protocols
Adherence to standardized protocols is crucial for obtaining reproducible results.
General Experimental Workflow
The following diagram outlines a typical workflow for an enzyme activity assay using this compound.
References
Glp-Asn-Pro-AMC substrate stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the fluorogenic substrate Glp-Asn-Pro-AMC.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and performance of this compound, it is crucial to adhere to the recommended storage conditions. The substrate is supplied as a solid powder and should be stored under specific conditions. For detailed information, please refer to the storage conditions table below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose. For optimal results, use freshly opened, anhydrous DMSO to prepare your stock solution, as the compound's solubility can be affected by hygroscopic (water-absorbing) DMSO.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: Precipitation of the substrate from the solution can occur, particularly after freeze-thaw cycles. To redissolve the substrate, gently warm the vial to room temperature and vortex thoroughly. If precipitation persists, brief sonication may be helpful. To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q4: Can I store the this compound stock solution at room temperature?
A4: No, it is not recommended to store the stock solution at room temperature for extended periods. Storage at room temperature can lead to the degradation of the substrate, compromising the accuracy and reliability of your experimental results. For short-term and long-term storage of the stock solution, please consult the storage conditions table.
Q5: How can I ensure the stability of the substrate during my experiment?
A5: To maintain the stability of this compound during your assay, it is important to protect it from light. AMC-based fluorogenic substrates can be light-sensitive. Prepare the working solutions fresh on the day of the experiment and keep them on ice and protected from direct light as much as possible.
Data Presentation
Table 1: Recommended Storage and Stability of this compound
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 1 year | Store in a dry, dark place. |
| -80°C | 2 years | For optimal long-term storage. | |
| In Solvent (e.g., DMSO) | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
| -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the Vial: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Add Solvent: Using a calibrated pipette, add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve the Substrate: Vortex the vial thoroughly until the substrate is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can aid in dissolution if necessary.
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: General Enzyme Assay using this compound
This protocol provides a general framework. Specific parameters such as substrate concentration, enzyme concentration, and incubation time should be optimized for your particular enzyme and experimental conditions.
-
Prepare Assay Buffer: Prepare the appropriate assay buffer for your enzyme of interest.
-
Prepare Working Solution: On the day of the experiment, dilute the this compound stock solution in the assay buffer to the desired final working concentration. Protect the working solution from light.
-
Set up the Reaction: In a microplate (e.g., a 96-well black plate suitable for fluorescence measurements), add the following components in the specified order:
-
Assay Buffer
-
Enzyme solution (or cell lysate/biological sample)
-
Inhibitor or test compound (if applicable)
-
-
Initiate the Reaction: Add the this compound working solution to each well to start the enzymatic reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence using a microplate reader. The cleavage of the AMC group by the enzyme will result in a fluorescent signal.
-
Excitation Wavelength: ~360-380 nm
-
Emission Wavelength: ~440-460 nm
-
-
Data Analysis: Determine the rate of the enzymatic reaction by calculating the slope of the linear portion of the fluorescence versus time curve.
Mandatory Visualizations
References
Technical Support Center: Optimizing Glp-Asn-Pro-AMC Concentration for Kinetic Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the fluorogenic substrate Glp-Asn-Pro-AMC in kinetic assays. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzyme does it target?
This compound is a fluorogenic substrate where "Glp" stands for pyroglutamyl. The full name is pyroglutamyl-Asparagine-Proline-7-amino-4-methylcoumarin. This substrate is designed for the detection and characterization of specific peptidases that recognize and cleave the pyroglutamyl residue from the N-terminus of peptides. The likely target enzyme for this substrate is a member of the pyroglutamyl peptidase family. One search result indicates that this compound is an inhibitor of Thyrotropin-Releasing Hormone-degrading enzyme (TRH-DE), which is a type of pyroglutamyl peptidase II.[1]
Q2: What is the principle of a kinetic assay using this compound?
The assay is based on the enzymatic hydrolysis of the non-fluorescent substrate, this compound. When the target pyroglutamyl peptidase cleaves the peptide bond, it releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The increase in fluorescence intensity over time is directly proportional to the rate of the enzymatic reaction. This allows for the continuous monitoring of enzyme activity.
Q3: What are the optimal excitation and emission wavelengths for detecting the AMC fluorophore?
The liberated AMC fluorophore has a typical excitation wavelength range of 340-380 nm and an emission wavelength range of 440-460 nm. It is crucial to consult your instrument's manual and perform a spectrum scan to determine the optimal settings for your specific setup.
Q4: How do I determine the optimal concentration of this compound for my assay?
The optimal substrate concentration is determined by the Michaelis-Menten constant (Kₘ) of the enzyme for the substrate. The Kₘ represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ). For routine enzyme activity assays, it is generally recommended to use a substrate concentration of 10-20 times the Kₘ value to ensure the reaction rate is dependent on the enzyme concentration and not limited by the substrate.[2] For inhibitor screening, a substrate concentration at or below the Kₘ is often preferred to sensitively detect competitive inhibitors.[3]
II. Troubleshooting Guide
This guide addresses common issues encountered during kinetic assays with this compound.
| Issue | Potential Causes | Recommended Solutions |
| High Background Fluorescence | 1. Substrate Autohydrolysis: The substrate may be unstable and spontaneously break down in the assay buffer. 2. Contaminated Reagents: Buffers or other reagents may contain fluorescent impurities. 3. Well Autofluorescence: The microplate itself may be fluorescent. | 1. Perform a "no-enzyme" control by incubating the substrate in the assay buffer and monitoring fluorescence over time. If autohydrolysis is significant, prepare the substrate solution fresh before each experiment. 2. Use high-purity, nuclease-free water and analytical grade reagents. Prepare fresh buffers. 3. Use black, opaque microplates with clear bottoms, which are specifically designed for fluorescence assays to minimize background. |
| Low Signal-to-Noise Ratio | 1. Suboptimal Enzyme or Substrate Concentration: The concentrations may be too low for a detectable signal. 2. Incorrect Instrument Settings: The gain setting on the fluorescence reader may be too low. 3. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | 1. Perform titration experiments for both the enzyme and the substrate to find the optimal concentrations. 2. Adjust the gain setting on your instrument to amplify the signal without saturating the detector. 3. Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test enzyme activity with a known positive control if available. |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent temperature across the microplate. 3. Incomplete Mixing: Reagents not being thoroughly mixed in the wells. | 1. Use calibrated pipettes and practice proper pipetting techniques. Prepare a master mix of reagents to be added to all wells to minimize pipetting variability. 2. Ensure the microplate is uniformly equilibrated to the assay temperature before starting the reaction. 3. Gently mix the contents of the wells after adding each component, for example, by using a plate shaker or by gently pipetting up and down. |
| Reaction Rate Decreases Over Time (Non-linear) | 1. Substrate Depletion: The enzyme has consumed a significant portion of the substrate. 2. Product Inhibition: The product of the reaction is inhibiting the enzyme. 3. Enzyme Instability: The enzyme is not stable under the assay conditions for the duration of the experiment. | 1. Use a lower enzyme concentration or a higher substrate concentration. The initial rate should be measured when less than 10-15% of the substrate has been consumed. 2. Check the literature for your specific enzyme to see if product inhibition is a known characteristic. If so, use only the initial linear phase of the reaction for rate calculations. 3. Perform a control where the enzyme is incubated in the assay buffer for the duration of the experiment, and then measure its activity to check for stability. |
III. Experimental Protocols
A. Protocol for Determining the Michaelis-Menten Constant (Kₘ) and Maximum Velocity (Vₘₐₓ)
This protocol outlines the steps to determine the key kinetic parameters for your enzyme with this compound.
1. Materials:
-
Purified pyroglutamyl peptidase
-
This compound substrate
-
Assay Buffer (e.g., Tris-HCl or HEPES at optimal pH for the enzyme)
-
96-well, black, clear-bottom microplate
-
Fluorescence microplate reader
2. Procedure:
-
Prepare a Substrate Dilution Series: Prepare a series of dilutions of this compound in assay buffer. The final concentrations in the well should ideally range from 0.1 x Kₘ to 10 x Kₘ. If the Kₘ is unknown, a broad range of concentrations (e.g., 0.1 µM to 100 µM) should be tested.
-
Set Up the Assay Plate:
-
In triplicate, add a fixed amount of enzyme to the wells of the microplate.
-
Include "no-enzyme" controls for each substrate concentration to measure background fluorescence.
-
Include a "no-substrate" control with only the enzyme to check for any intrinsic fluorescence.
-
-
Initiate the Reaction: Add the different concentrations of the substrate to the corresponding wells to start the reaction.
-
Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature. Measure the fluorescence intensity kinetically (e.g., every minute for 30-60 minutes) at the optimal excitation and emission wavelengths for AMC.
-
Data Analysis:
-
For each substrate concentration, plot the relative fluorescence units (RFU) against time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of each curve.
-
Convert the V₀ from RFU/min to moles/min using a standard curve of free AMC.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ.
-
B. Quantitative Data Summary
The following table provides example kinetic parameters for pyroglutamyl peptidase I with different substrates. Note that these are for a related enzyme and should be used as a reference. The specific Kₘ and Vₘₐₓ for this compound with your target enzyme must be determined experimentally.
| Enzyme | Substrate | Kₘ (mM) | Reference |
| Rat Pyroglutamyl Peptidase I | L-pGlu-L-Ala | 0.057 | [4] |
| Rat Pyroglutamyl Peptidase I | L-OTCA-L-Ala | 0.43 | [4] |
| Rat Pyroglutamyl Peptidase I | L-OOCA-L-Ala | 0.71 | |
| Rat Pyroglutamyl Peptidase I | L-OICA-L-Ala | 0.42 | |
| Human Pyroglutamyl Peptidase I | pGlu-AMC | 0.132 |
L-OTCA: L-2-oxothiazolidine-4-carboxylic acid; L-OOCA: L-2-oxooxazolidine-4-carboxylic acid; L-OICA: L-2-oxoimidazolidine-4-carboxylic acid
IV. Visualizations
A. Experimental Workflow for Kₘ and Vₘₐₓ Determination
Caption: Workflow for determining Kₘ and Vₘₐₓ.
B. Michaelis-Menten Kinetics
Caption: Michaelis-Menten enzyme kinetics model.
References
- 1. This compound | TRH-DE 抑制剂 | MCE [medchemexpress.cn]
- 2. Untitled Document [ucl.ac.uk]
- 3. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pyroglutamyl aminopeptidase I, as a drug metabolizing enzyme, recognizes xenobiotic substrates containing L-2-oxothiazolidine-4-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low signal-to-noise ratio in Glp-Asn-Pro-AMC assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal-to-noise ratios in Glp-Asn-Pro-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method used to measure the activity of certain proteases, such as thyrotropin-releasing hormone-degrading enzyme (TRH-DE) and other prolyl endopeptidases. The substrate, this compound, consists of a peptide sequence (Glp-Asn-Pro) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is not fluorescent. When the enzyme cleaves the peptide bond after the proline residue, it releases free AMC, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Q2: What are the optimal excitation and emission wavelengths for AMC?
The optimal excitation wavelength for free AMC is typically in the range of 360-380 nm, with an optimal emission wavelength between 440-460 nm. It is recommended to confirm the optimal settings for your specific instrument or plate reader.
Q3: How should I prepare and store the this compound substrate?
For long-term storage, the lyophilized powder should be stored at -20°C or -80°C, protected from light.[1] To prepare a stock solution, dissolve the substrate in a minimal amount of high-quality, anhydrous DMSO. It is advisable to prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[1]
Q4: What are the key enzymes that can be measured with this substrate?
This compound is known as an inhibitor of thyrotropin-releasing hormone degrading enzyme (TRH-DE) with a reported Ki value of 0.97 μM.[2] It can also be used to assay the activity of other prolyl endopeptidases that recognize and cleave the Pro-AMC bond.
Troubleshooting Guide: Low Signal-to-Noise Ratio
A low signal-to-noise ratio can be caused by either a weak signal or high background fluorescence. The following sections address both possibilities.
Issue 1: High Background Fluorescence
High background fluorescence can mask the true signal from the enzymatic reaction, leading to poor assay sensitivity.
Q: What are the common causes of high background fluorescence and how can I reduce it?
A: High background can stem from several sources. Here are the most common causes and their solutions:
-
Substrate Autohydrolysis: The substrate may be unstable and hydrolyze spontaneously in the assay buffer.
-
Solution: Prepare fresh substrate solutions just before use. Run a "no-enzyme" control (substrate in buffer) to measure the rate of spontaneous hydrolysis. If it's high, consider optimizing the buffer pH.
-
-
Contaminated Reagents: Buffers, solvents, or other assay components may be contaminated with fluorescent compounds.
-
Solution: Use high-purity water and reagents. Prepare fresh buffers and filter-sterilize them if necessary. Check for autofluorescence of your buffer components.[2]
-
-
Substrate Impurities: The substrate itself may contain free AMC from the manufacturing process or degradation during storage.
-
Solution: Purchase high-purity substrate. If you suspect contamination, you can run a sample of the substrate on an HPLC to check for the presence of free AMC.
-
-
Autofluorescence from Test Compounds: If screening for inhibitors or activators, the test compounds themselves may be fluorescent.
-
Solution: Measure the fluorescence of the test compounds in the assay buffer without the substrate or enzyme. If they are fluorescent, you may need to subtract this background signal or use a different assay format.
-
Issue 2: Low or No Signal
A weak or absent signal suggests a problem with the enzymatic reaction itself.
Q: My fluorescence signal is very low or not increasing over time. What should I do?
A: A low signal can be due to several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Ensure the enzyme has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. Test the enzyme's activity with a known positive control if available.
-
-
Suboptimal Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme.
-
Solution: The optimal pH for many prolyl endopeptidases is between 6.3 and 8.1.[3] The assay is typically performed at 37°C. Perform optimization experiments to determine the best conditions for your specific enzyme.
-
-
Incorrect Substrate Concentration: The substrate concentration may be too low (far below the Km) for a robust signal.
-
Solution: Perform a substrate titration to determine the optimal concentration. A starting point for many AMC-based assays is a concentration close to the Km of the enzyme for the substrate.
-
-
Presence of Inhibitors: Your sample may contain endogenous inhibitors.
-
Solution: Include a positive control with a known amount of purified enzyme in the presence of your sample to test for inhibition. If inhibition is present, you may need to purify your sample further.
-
-
Incorrect Instrument Settings: The plate reader may not be set to the correct excitation and emission wavelengths.
-
Solution: Verify that the instrument is set to the optimal wavelengths for AMC (Ex: 360-380 nm, Em: 440-460 nm). Run a standard curve with free AMC to confirm that the instrument is detecting the fluorophore correctly.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for this compound assays. These values may require optimization for your specific experimental setup.
Table 1: Recommended Assay Conditions
| Parameter | Recommended Range | Notes |
| pH | 6.3 - 8.1 | The optimal pH can vary depending on the specific enzyme. |
| Temperature | 37 °C | Can be optimized, but 37°C is a common starting point. |
| Substrate Concentration | 10 - 100 µM | Should be optimized based on the enzyme's Km value. |
| Enzyme Concentration | Variable | Should be optimized to ensure a linear reaction rate over the desired time course. |
Table 2: AMC Fluorophore Properties
| Parameter | Value |
| Excitation Wavelength | 360 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
| Extinction Coefficient | ~17,800 M⁻¹cm⁻¹ at 354 nm |
| Quantum Yield | ~0.9 |
Experimental Protocols
Detailed Protocol for a Standard this compound Assay
This protocol provides a general guideline. You may need to modify it based on your specific enzyme and experimental goals.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 100 mM Tris-HCl or Potassium Phosphate, and adjust the pH to the optimal value for your enzyme (e.g., pH 7.5).
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Enzyme Solution: Dilute your enzyme to the desired concentration in assay buffer immediately before use. Keep the enzyme on ice.
-
AMC Standard Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO for generating a standard curve.
2. Assay Procedure:
-
Prepare AMC Standards: Create a dilution series of the AMC stock solution in assay buffer to generate a standard curve (e.g., 0-10 µM).
-
Set up Reaction Wells: In a black 96-well plate, add the following to each well:
-
Test Wells: Assay buffer, enzyme solution.
-
No-Enzyme Control: Assay buffer (no enzyme).
-
Inhibitor Control (optional): Assay buffer, enzyme solution, and inhibitor.
-
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.
-
Initiate Reaction: Add the this compound substrate to all wells to start the reaction. Mix gently.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to the optimal temperature and wavelengths (Ex: ~370 nm, Em: ~450 nm). Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
3. Data Analysis:
-
Plot the AMC Standard Curve: Plot the fluorescence values of the AMC standards against their concentrations. Perform a linear regression to obtain the slope.
-
Calculate Reaction Rates: For each experimental well, plot the fluorescence intensity against time. The initial reaction velocity (V₀) is the slope of the linear portion of this curve.
-
Convert Fluorescence to Product Concentration: Use the slope from the AMC standard curve to convert the reaction rates from RFU/min to µM/min or another suitable unit.
Visualizations
Enzymatic Reaction
Caption: Cleavage of this compound by a prolyl endopeptidase.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low signal-to-noise issues.
References
Effect of pH and buffer composition on Glp-Asn-Pro-AMC cleavage
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate Glp-Asn-Pro-AMC in their experiments.
Frequently Asked Questions (FAQs)
Q1: What enzyme is responsible for cleaving this compound?
The cleavage of the N-terminal pyroglutamyl (Glp) residue from the peptide sequence is catalyzed by Pyroglutamyl Peptidase I (PGP-1), also known as Pyroglutamyl Aminopeptidase I (PAPI).[1][2][3][4] PGP-1 is a cysteine peptidase that specifically hydrolyzes pGlu-X bonds, where X can be any amino acid except proline.[1]
Q2: What is the optimal pH for this compound cleavage by PGP-1?
The optimal pH for PGP-1 activity can vary depending on the source of the enzyme. For instance, PGP-1 from Bacillus amyloliquefaciens has a reported pH optimum of 6.5. However, studies on recombinant human PGP-1 have been successfully conducted at a pH of 8.0. Generally, a neutral to slightly alkaline pH range of 7.0 to 8.5 is recommended for initial experiments.
Q3: Which buffer systems are recommended for PGP-1 activity assays?
The choice of buffer is critical for maintaining the optimal pH and ensuring enzyme stability. Commonly used buffers for protease assays include:
-
Phosphate buffer: A 50 mM potassium phosphate buffer at pH 8.0 has been used for kinetic studies of recombinant human PGP-1.
-
HEPES: Suitable for maintaining a pH range of 7.0-8.0.
-
Tris-HCl: Effective for a pH range of 7.5-8.5.
It is advisable to test a few different buffer systems to determine the best one for your specific experimental conditions.
Data on Buffer and Additive Effects
The composition of the assay buffer can significantly impact the activity of Pyroglutamyl Peptidase I. The following table summarizes the effects of various solvents and additives on recombinant human PGP-1 activity.
| Component | Concentration | Effect on PGP-1 Activity | Reference |
| Solvents | |||
| Dimethyl sulfoxide (DMSO) | 10% (v/v) | ~50% residual activity | |
| Methanol | 10% (v/v) | ~56% residual activity | |
| Ethanol | 10% (v/v) | ~40% residual activity | |
| Acetonitrile (ACN) | 10% (v/v) | ~21% residual activity | |
| Acetone | 10% (v/v) | ~33% residual activity | |
| Dimethylformamide (DMF) | 10% (v/v) | ~26% residual activity | |
| Tetrahydrofuran (THF) | 10% (v/v) | ~10% residual activity | |
| Additives | |||
| Ammonium Sulfate | 0.5 M | Significant reduction in activity (~35% less) | |
| Xylitol | 0.5 M | Significant increase in activity and stability | |
| Glycerol | Not specified | No stabilizing effect | |
| Trehalose | Not specified | No stabilizing effect |
Experimental Protocol: PGP-1 Activity Assay
This protocol provides a general framework for measuring the enzymatic activity of PGP-1 using the fluorogenic substrate this compound.
Materials:
-
Purified Pyroglutamyl Peptidase I (PGP-1)
-
This compound substrate
-
Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 8.0)
-
DMSO (for substrate stock solution)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Substrate Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM). Store in small aliquots at -20°C, protected from light.
-
Prepare Working Solutions:
-
Dilute the PGP-1 enzyme to the desired concentration in cold assay buffer. Keep the enzyme on ice.
-
Dilute the this compound stock solution in assay buffer to the desired final concentrations.
-
-
Assay Setup:
-
Add the appropriate volume of assay buffer to each well of the 96-well plate.
-
Add the PGP-1 enzyme solution to the appropriate wells.
-
Include control wells:
-
No-enzyme control: Add assay buffer instead of the enzyme solution.
-
No-substrate control: Add assay buffer instead of the substrate solution.
-
-
-
Initiate the Reaction: Add the this compound working solution to all wells to start the reaction.
-
Fluorescence Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis:
-
Subtract the background fluorescence (from the no-enzyme and no-substrate controls) from the experimental values.
-
Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Enzyme activity can be expressed as relative fluorescence units (RFU) per minute.
-
Troubleshooting Guide
Q4: I am observing high background fluorescence. What could be the cause?
-
Substrate Instability: The this compound substrate may be degrading spontaneously in your assay buffer. Test the stability of the substrate in the buffer without the enzyme. If high background fluorescence is observed, consider preparing fresh buffer or testing a different buffer system.
-
Contaminated Reagents: Your buffer components or water may be contaminated with fluorescent compounds. Use high-purity, nuclease-free water and fresh, high-quality buffer reagents.
-
Light Exposure: Fluorogenic substrates are light-sensitive. Protect the substrate stock solution and the assay plate from light as much as possible.
Q5: The signal-to-noise ratio in my assay is low.
-
Suboptimal Enzyme or Substrate Concentration: The concentrations of PGP-1 or this compound may not be optimal. Perform a titration of both the enzyme and the substrate to find the concentrations that give the best signal over background.
-
Incorrect Instrument Settings: The gain setting on your fluorescence reader may be too low. Adjust the gain to an optimal level where the signal is amplified without significantly increasing the background noise.
-
Inactive Enzyme: Your PGP-1 enzyme may have lost activity. Ensure proper storage and handling of the enzyme (typically on ice). Test the activity of your enzyme stock with a known positive control if available.
Q6: My results are not reproducible.
-
Inconsistent Pipetting: Ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate.
-
Temperature Fluctuations: Maintain a constant and uniform temperature throughout the assay. Pre-incubate the plate and reagents at the desired reaction temperature.
-
Substrate Solubility Issues: If the this compound substrate is not fully dissolved, it can lead to variability. Ensure the DMSO stock is fully dissolved before diluting it into the aqueous assay buffer. The final DMSO concentration should be kept low (typically <1-2%) to avoid inhibiting the enzyme.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical this compound cleavage assay.
References
- 1. doras.dcu.ie [doras.dcu.ie]
- 2. Stork: Pyroglutamyl peptidase: an overview of the three known enzymatic forms [storkapp.me]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Frontiers | Pyroglutamyl aminopeptidase 1 is a potential molecular target toward diagnosing and treating inflammation [frontiersin.org]
Technical Support Center: Glp-Asn-Pro-AMC and Inner Filter Effect Correction
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the correction of the inner filter effect (IFE) in fluorescence-based enzyme assays using the fluorogenic substrate Glp-Asn-Pro-AMC.
Frequently Asked Questions (FAQs)
Q1: What is the Inner Filter Effect (IFE)?
A1: The inner filter effect is a phenomenon that causes a non-linear relationship between fluorophore concentration and fluorescence intensity, leading to inaccurate measurements.[1] It occurs when substances in the sample absorb the excitation light or the emitted fluorescence, reducing the detected signal.[2] This can be a significant issue in enzyme kinetics assays at high substrate or product concentrations.[1]
Q2: What are the types of Inner Filter Effect in my this compound assay?
A2: There are two main types of IFE that can affect your assay:[3]
-
Primary Inner Filter Effect: This happens when a compound in your sample absorbs the excitation light intended for the fluorophore (in this case, the cleaved 7-amino-4-methylcoumarin, AMC).[4] In assays with this compound, this can be caused by the uncleaved substrate itself, other chromophoric compounds in your sample (like colored inhibitors), or high concentrations of the fluorescent product, AMC.
-
Secondary Inner Filter Effect: This occurs when the emitted fluorescence from AMC is re-absorbed by another molecule in the sample before it reaches the detector. This is more common when there is a significant overlap between the absorption and emission spectra of the compounds in the solution.
Q3: When should I be concerned about the Inner Filter Effect?
A3: You should consider correcting for the inner filter effect under the following circumstances:
-
Your standard curve for free AMC is not linear at higher concentrations.
-
The total absorbance of your sample at the excitation and emission wavelengths is significant. A general guideline is that IFE needs attention when the sum of the absorbances at the excitation and emission wavelengths (Aex + Aem) is greater than 0.08.
-
Your samples have a noticeable color or turbidity.
-
You are screening compound libraries that may contain molecules that absorb light in the UV-Vis range.
-
The enzyme reaction rate appears to decrease at high substrate concentrations for reasons other than substrate inhibition.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Non-linear AMC standard curve at high concentrations. | Inner Filter Effect: The AMC itself is absorbing the excitation light and/or emitted fluorescence. | 1. Work within the linear range of the standard curve by diluting your samples. 2. Apply a mathematical correction based on the sample's absorbance (See Protocol 1). |
| Enzyme reaction rate decreases unexpectedly at high substrate concentrations. | Primary Inner Filter Effect: The uncleaved this compound substrate is absorbing the excitation light, preventing it from exciting the liberated AMC. | 1. Lower the substrate concentration to a range where its absorbance is less than 0.1. 2. If high substrate concentrations are necessary, you must correct for the IFE. |
| Inaccurate kinetic parameters (Km, kcat). | The inner filter effect can distort apparent initial velocities, leading to incorrect calculations of Km and kcat. | Correct the raw fluorescence data for the inner filter effect before calculating kinetic parameters. |
| Variability in fluorescence readings across a microplate. | Inconsistent path length or meniscus shape in microplate wells can exacerbate IFE. | Ensure consistent sample volumes in all wells. Consider using specialized microplates designed for fluorescence assays. |
Experimental Protocols
Protocol 1: Mathematical Correction for Inner Filter Effect Using Absorbance Measurements
This protocol describes the most common method for mathematically correcting for IFE using absorbance measurements.
Objective: To correct raw fluorescence readings (Fobs) for attenuation caused by IFE to obtain the true fluorescence (Fcorr).
Materials:
-
Fluorometer or microplate reader with fluorescence capabilities
-
Absorbance spectrophotometer or microplate reader with absorbance capabilities
-
Your experimental samples containing this compound and the enzyme
-
Appropriate assay buffer
Methodology:
-
Measure Fluorescence:
-
Set the excitation wavelength for AMC (typically around 340-360 nm).
-
Set the emission wavelength for AMC (typically around 440-460 nm).
-
Record the fluorescence intensity of each sample (F_observed).
-
-
Measure Absorbance:
-
Using a spectrophotometer or absorbance plate reader, measure the absorbance of the exact same samples at both the excitation wavelength (A_ex) and the emission wavelength (A_em).
-
-
Calculate Corrected Fluorescence:
-
Use the following formula to correct the observed fluorescence for the inner filter effect: F_corrected = F_observed * 10^((A_ex + A_em) / 2)
-
Quantitative Impact of Inner Filter Effect
The following table summarizes the approximate error in fluorescence intensity at different absorbance values, highlighting the importance of correction.
| Absorbance at Excitation Wavelength | Approximate Error in Fluorescence Intensity |
| 0.05 | ~5% |
| 0.06 | ~8% |
| 0.10 | ~10-12% |
| 0.30 | ~38% |
Data compiled from multiple sources.
Spectral Properties of AMC
The fluorescent product of the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC). Its spectral properties are crucial for setting up the fluorescence measurements correctly.
| Parameter | Wavelength (nm) |
| Excitation Maximum | ~341-351 nm |
| Emission Maximum | ~430-441 nm |
Visual Guides
Caption: Mechanisms of primary and secondary inner filter effects.
Caption: Workflow for absorbance-based inner filter effect correction.
References
- 1. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. Inner Filter Effect Correction for Fluorescence Measurements in Microplates Using Variable Vertical Axis Focus - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-enzymatic degradation of Glp-Asn-Pro-AMC
Welcome to the Technical Support Center for the fluorogenic substrate, Glp-Asn-Pro-AMC. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the non-enzymatic degradation of this peptide and in troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound is enzymatic activity, specifically from pyroglutamyl peptidases or thyrotropin-releasing hormone (TRH) degrading enzyme, for which it is a known substrate. Non-enzymatic degradation is generally slow under standard assay conditions.
Q2: How stable is the N-terminal pyroglutamic acid (Glp)?
A2: The N-terminal pyroglutamic acid residue is chemically stable and serves to protect the peptide from degradation by most aminopeptidases. Non-enzymatic hydrolysis of the pyroglutamyl ring can occur under strongly acidic conditions (pH < 2) or at very high temperatures, but this is a slow process and not a typical concern during routine experiments.
Q3: Is deamidation of the asparagine (Asn) residue a major concern?
A3: No, deamidation of the asparagine residue in this peptide is not a significant concern. The presence of a proline (Pro) residue immediately following the asparagine sterically hinders the formation of the succinimide intermediate required for deamidation. The half-life for deamidation of an Asn-Pro sequence is estimated to be thousands of times longer than for sequences known to be labile to deamidation (e.g., Asn-Gly).
Q4: Can the 7-amino-4-methylcoumarin (AMC) fluorophore degrade?
A4: The AMC fluorophore itself is relatively stable. However, the amide bond linking the C-terminus of the peptide to the AMC can be susceptible to hydrolysis, leading to the release of free AMC. This process, known as autohydrolysis, can be accelerated by high pH and elevated temperatures, resulting in increased background fluorescence.[1]
Q5: What are the optimal storage conditions for this compound?
A5: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C, protected from light and moisture.[2][3] Once reconstituted in a solvent such as DMSO, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2][4] For short-term storage of a few days to weeks, the lyophilized peptide can be kept at 4°C.
Q6: What is the recommended pH range for working with this compound in solution?
A6: To maintain stability and minimize autohydrolysis, it is best to work with this compound solutions at a slightly acidic to neutral pH (pH 5-7). Strongly basic conditions (pH > 8) should be avoided as they can increase the rate of AMC hydrolysis.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound, focusing on problems that may arise from potential degradation.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in "no enzyme" control wells | Autohydrolysis of the AMC group from the peptide. This can be caused by prolonged incubation, elevated temperatures, or high pH of the assay buffer. | - Prepare fresh substrate solution for each experiment. - Decrease the incubation time or temperature. - Ensure the assay buffer pH is within the optimal range (pH 5-7). - Run a "substrate only" control to quantify the rate of spontaneous AMC release and subtract this from all measurements. |
| Contamination of reagents or buffers with fluorescent compounds or proteases. | - Use high-purity, sterile water and reagents. - Filter-sterilize buffers. - Test individual assay components for fluorescence. | |
| Low or no signal in the presence of active enzyme | Degradation of the lyophilized peptide due to improper storage (exposure to moisture and/or light). | - Always allow the vial to warm to room temperature before opening to prevent condensation. - Store the lyophilized peptide in a desiccator at -20°C or -80°C. - Protect the peptide from light. |
| Degradation of the peptide in the stock solution due to multiple freeze-thaw cycles or prolonged storage at 4°C. | - Aliquot the reconstituted peptide into single-use volumes to avoid repeated freeze-thaw cycles. - For long-term storage, keep aliquots at -80°C. | |
| Incorrect instrument settings for AMC fluorescence detection. | - Verify that the fluorometer is set to the correct excitation (approx. 340-380 nm) and emission (approx. 440-460 nm) wavelengths for free AMC. | |
| Inconsistent or non-reproducible results | Adsorption of the peptide to plasticware, especially at low concentrations. | - Use low-protein-binding microplates and pipette tips. - Consider adding a non-ionic surfactant like Triton X-100 or Tween-20 (at a low concentration, e.g., 0.01%) to the assay buffer, ensuring it does not affect enzyme activity. - Glass vials may be preferable for storing peptide solutions. |
| Partial degradation of the peptide, leading to a lower effective substrate concentration. | - Perform a quality control check of the substrate using HPLC to assess its purity. - Use a fresh vial of lyophilized peptide or a newly prepared stock solution. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to evaluate the stability of this compound under specific experimental conditions (e.g., different pH values or temperatures).
-
Preparation of Buffers and Solutions:
-
Prepare a series of buffers at the desired pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Common buffers include citrate, phosphate, and Tris-HCl. Ensure the buffer components do not interfere with the assay.
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
-
Incubation:
-
Dilute the this compound stock solution to a final concentration (e.g., 100 µM) in each of the prepared buffers.
-
Incubate the solutions at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
-
-
Analysis by High-Performance Liquid Chromatography (HPLC):
-
Analyze the aliquots by reverse-phase HPLC (RP-HPLC) to separate the intact peptide from its degradation products.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30 minutes).
-
Detection: UV absorbance at a wavelength where the peptide and potential degradation products absorb (e.g., 220 nm and/or 325 nm for the AMC moiety).
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining intact peptide relative to the time zero sample.
-
Plot the percentage of intact peptide versus time to determine the degradation rate at each condition.
-
Protocol for Quantifying Autohydrolysis
This protocol allows for the quantification of spontaneous AMC release from the peptide.
-
Prepare a Standard Curve for Free AMC:
-
Prepare a stock solution of free 7-amino-4-methylcoumarin (AMC) in DMSO.
-
Create a series of dilutions of the AMC stock solution in the assay buffer to generate a standard curve (e.g., 0 to 50 µM).
-
Measure the fluorescence of each standard using the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Plot fluorescence intensity versus AMC concentration to generate a standard curve.
-
-
Measure Autohydrolysis:
-
Prepare a solution of this compound in the assay buffer at the same concentration used in the enzymatic assay.
-
Incubate this "substrate only" control under the same conditions as the enzymatic assay (time and temperature).
-
Measure the fluorescence of the "substrate only" control at the beginning and end of the incubation period.
-
Use the AMC standard curve to convert the increase in fluorescence to the concentration of free AMC released due to autohydrolysis. This value can then be used to correct the data from the enzymatic reactions.
-
Visualizations
Caption: Potential non-enzymatic degradation pathways for this compound.
Caption: Experimental workflow for determining the stability of this compound.
References
Glp-Asn-Pro-AMC assay interference from biological samples
Welcome to the technical support center for the Glp-Asn-Pro-AMC assay. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when using this assay with biological samples.
Troubleshooting Guides
This section provides systematic guidance to diagnose and resolve specific problems you may encounter during your experiments.
Issue 1: Higher than Expected Background Fluorescence
High background fluorescence can significantly reduce the signal-to-noise ratio of your assay, masking the true enzymatic activity.
Possible Causes and Solutions
| Cause | Recommended Action |
| Substrate Autohydrolysis | The this compound substrate may be unstable and spontaneously hydrolyze, releasing free AMC. Prepare fresh substrate solution immediately before use. Run a "substrate only" control (assay buffer + substrate, no enzyme) to quantify the rate of autohydrolysis. |
| Contaminated Reagents | Buffers, water, or other reagents may be contaminated with fluorescent compounds. Prepare fresh reagents using high-purity, nuclease-free water. |
| Biological Sample Autofluorescence | Components within your biological sample (e.g., NADH, bilirubin, hemoglobin) may be intrinsically fluorescent at the excitation and emission wavelengths of AMC.[1][2] Run a "sample blank" control containing the biological sample and assay buffer but no this compound substrate. Subtract the fluorescence of the sample blank from your experimental wells. |
| Non-Specific Enzyme Activity | Other proteases in your biological sample may cleave the this compound substrate. A key consideration is the potential for cross-reactivity with Dipeptidyl Peptidase IV (DPPIV), which is closely related to Fibroblast Activation Protein (FAP).[3][4] To investigate this, run a control with a specific FAP inhibitor and another with a specific DPPIV inhibitor. |
| Well-to-Well Contamination | Inaccurate pipetting can lead to cross-contamination, especially from wells containing high concentrations of free AMC (e.g., standard curve wells). Use fresh pipette tips for each addition and be meticulous with your pipetting technique. |
Troubleshooting Workflow for High Background
References
Technical Support Center: Glp-Asn-Pro-AMC Fluorogenic Substrate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using the fluorogenic substrate Glp-Asn-Pro-AMC in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during enzymatic assays using this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Fluorescent Signal | Incorrect instrument settings | Verify that the excitation and emission wavelengths on the fluorometer are set correctly for free AMC (typically around 340-380 nm for excitation and 440-460 nm for emission).[1] |
| Inactive enzyme | Confirm the activity of your enzyme stock using a known positive control or an alternative assay method. Avoid repeated freeze-thaw cycles and store the enzyme at the recommended temperature.[1] | |
| Substrate degradation | This compound is light-sensitive. Store it protected from light and dissolved in a suitable solvent like DMSO. Prepare fresh substrate solutions for each experiment.[1][2][3] | |
| Suboptimal enzyme or substrate concentration | Titrate both the enzyme and substrate to determine their optimal concentrations. A typical starting point for the substrate is 2-5 times the Km value. | |
| Inappropriate assay buffer | Ensure the assay buffer pH is optimal for your enzyme's activity. Ice-cold buffer can also inhibit enzyme function, so allow it to warm to the assay temperature. | |
| High Background Fluorescence | Substrate autohydrolysis | The substrate may be unstable in the assay buffer and hydrolyze spontaneously. Run a "no-enzyme" control to measure the rate of spontaneous AMC release. Consider preparing the substrate solution immediately before use. |
| Contaminated reagents | Use high-purity water and freshly prepared buffers to avoid fluorescent contaminants. | |
| Autofluorescence from test compounds or samples | Run a control without the substrate to measure the intrinsic fluorescence of your sample. If a compound is fluorescent, it may interfere with the assay. | |
| Signal Decreases Over Time or Plateaus Too Quickly | Photobleaching | AMC is susceptible to photobleaching. Minimize the exposure of the plate to excitation light. If possible, use endpoint readings instead of continuous kinetic measurements. |
| Inner Filter Effect | At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear signal. Diluting the sample can help mitigate this effect. | |
| Substrate depletion | If the enzyme concentration is too high, the substrate may be consumed rapidly. Reduce the enzyme concentration to ensure a linear reaction rate during the measurement period. | |
| Lack of Reproducibility | Pipetting errors | Ensure accurate and consistent pipetting, especially for small volumes. |
| Temperature fluctuations | Maintain a consistent temperature throughout the assay, as enzyme activity is temperature-dependent. Pre-incubate the plate at the desired temperature before initiating the reaction. | |
| Plate effects | Evaporation from the outer wells of a microplate can concentrate reagents. Avoid using the outer wells or fill them with a blank solution to minimize this effect. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (L-Pyroglutamyl-L-asparaginyl-L-proline-7-amido-4-methylcoumarin) is a fluorogenic substrate used to measure the activity of certain proteases. The peptide sequence is recognized and cleaved by specific enzymes. The 7-amido-4-methylcoumarin (AMC) group is a fluorophore that is quenched when conjugated to the peptide. Upon enzymatic cleavage, free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence is directly proportional to the enzyme's activity.
Q2: Which enzymes cleave this compound?
This compound is primarily a substrate for prolyl endopeptidases. It is commonly used to assay the activity of Fibroblast Activation Protein (FAP). FAP is a serine protease with both exopeptidase and endopeptidase activity and shows a preference for cleaving after proline residues. It can also be cleaved by Prolyl Oligopeptidase (PREP).
Q3: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?
The optimal excitation wavelength for free AMC is typically between 340 nm and 380 nm, and the emission wavelength is between 440 nm and 460 nm. It is important to note that the intact this compound substrate has different spectral properties, with an excitation maximum around 330 nm and an emission maximum around 390 nm.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in an organic solvent such as DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution into the appropriate aqueous assay buffer immediately before use.
Q5: What are some common applications of this compound?
This compound is widely used in cancer research and drug discovery to study the activity of FAP, which is overexpressed in the stroma of many epithelial cancers and is implicated in tumor growth and metastasis. It is also used to screen for FAP inhibitors.
Quantitative Data Summary
Table 1: Enzyme Inhibition Data
| Inhibitor | Target Enzyme | Substrate Used | IC50 / Ki | Reference |
| ARI-3099 (6) | FAP | Z-Gly-Pro-AMC | Ki = 9.0 ± 0.9 nM | |
| ARI-3099 (6) | PREP | Z-Gly-Pro-AMC | Ki = 3100 ± 260 nM | |
| Linagliptin | FAP | Not Specified | IC50 = 370 ± 2 nM | |
| Anagliptin | FAP | Not Specified | IC50 = 72.7 µM |
Table 2: FAP Activity in Biological Samples
| Sample Type | Species | FAP Activity (pmol AMC/min/ml or mg) | Substrate Used | Reference |
| Plasma | Mouse | ~20-fold higher than baboon | 3144-AMC | |
| Plasma | Baboon | ~300 pmol AMC/min/ml | 3144-AMC | |
| Plasma | Human | ~1.3-fold higher than baboon | 3144-AMC |
Experimental Protocols
Protocol: Measuring FAP Activity using this compound
This protocol provides a general guideline for measuring the activity of purified FAP or FAP in biological samples.
Materials:
-
This compound substrate
-
Purified active FAP enzyme or biological sample containing FAP
-
Assay Buffer (e.g., 50 mM Tris, 140 mM NaCl, pH 7.5)
-
DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
Prepare the assay buffer and store at 4°C. On the day of the experiment, warm the buffer to the desired assay temperature (e.g., 37°C).
-
Prepare a series of dilutions of the FAP enzyme in assay buffer.
-
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of a black 96-well microplate.
-
Add 25 µL of the diluted enzyme solutions to the sample wells.
-
For blank wells (no-enzyme control), add 25 µL of assay buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Reaction Initiation and Measurement:
-
Prepare a working solution of this compound by diluting the stock solution in the assay buffer to the desired final concentration (e.g., 25 µM).
-
Initiate the reaction by adding 25 µL of the substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) or as an endpoint reading after a fixed incubation time. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from the fluorescence of the sample wells.
-
Plot the fluorescence intensity versus time. The initial rate of the reaction is the slope of the linear portion of the curve.
-
To convert the rate of change in fluorescence (RFU/min) to the rate of product formation (moles/min), generate a standard curve using known concentrations of free AMC.
-
Visualizations
Caption: Enzymatic cleavage of this compound by FAP.
References
Validation & Comparative
Comparative Analysis of Glp-Asn-Pro-AMC Cross-reactivity with Serine Proteases
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Specificity of the Fluorogenic Substrate Glp-Asn-Pro-AMC
The fluorogenic substrate pyroglutamyl-asparaginyl-prolyl-7-amino-4-methylcoumarin (this compound) is a tool for the detection and characterization of certain serine proteases. Its utility is intrinsically linked to its specificity. This guide provides a comparative analysis of the expected cross-reactivity of this compound with a panel of serine proteases, based on their known substrate specificities. While direct experimental data for this specific substrate is limited in publicly available literature, this guide offers a predictive comparison to aid in experimental design and data interpretation.
Predicted Protease Specificity Profile
The peptide sequence "Pro-AMC" strongly suggests that this compound is primarily a substrate for prolyl-peptidases, a group of serine proteases that cleave peptide bonds at the C-terminal side of a proline residue. The amino acids at the P2 (Asn) and P3 (Glp) positions further refine this specificity.
Based on the known substrate preferences of common prolyl-peptidases, a predicted reactivity profile for this compound is presented in Table 1. It is important to note that these are expected relative activities and should be confirmed experimentally.
| Target Protease | Family | Predicted Relative Activity | Rationale for Prediction |
| Prolyl Endopeptidase (PREP) | S9 | High | PREP is a primary post-proline cleaving enzyme. The P2 position is tolerant to various amino acids, including asparagine. |
| Fibroblast Activation Protein (FAP) | S9 | Moderate to Low | FAP exhibits a strong preference for glycine at the P2 position.[1] The presence of asparagine at P2 is expected to significantly reduce cleavage efficiency compared to canonical FAP substrates. |
| Dipeptidyl Peptidase IV (DPP-IV) | S9 | Low to Negligible | DPP-IV is an exopeptidase that typically cleaves X-Pro dipeptides from the N-terminus. The blocked N-terminus (Glp) of this substrate makes it a poor candidate for DPP-IV cleavage. |
| Thrombin | S1 | Negligible | Thrombin has a strong preference for arginine at the P1 position and does not typically cleave after proline. |
| Trypsin | S1 | Negligible | Trypsin cleaves after basic residues (lysine or arginine) at the P1 position. |
| Chymotrypsin | S1 | Negligible | Chymotrypsin prefers large hydrophobic residues (phenylalanine, tryptophan, tyrosine) at the P1 position. |
| Elastase | S1 | Negligible | Elastase typically cleaves after small, neutral residues like alanine, valine, or serine at the P1 position. |
Enzymatic Cleavage and Cross-Reactivity Pathway
The enzymatic reaction involves the hydrolysis of the amide bond between the P1 proline residue and the AMC fluorophore. Cross-reactivity occurs when proteases other than the primary target can also recognize and cleave this bond, leading to a fluorescent signal.
Caption: Enzymatic cleavage of this compound by its primary target and potential cross-reactive proteases.
Experimental Protocols
To empirically determine the cross-reactivity of this compound, a standardized enzymatic assay should be performed.
General Serine Protease Activity Assay
Objective: To measure the rate of this compound cleavage by a panel of serine proteases.
Materials:
-
This compound substrate
-
Purified serine proteases (e.g., PREP, FAP, DPP-IV, Trypsin, Chymotrypsin, Elastase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Brij-35)
-
96-well, black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
AMC standard for calibration
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the protease and substrate to their final desired concentrations in pre-warmed Assay Buffer immediately before use.
-
-
Assay Setup:
-
Add 50 µL of the diluted protease solution to each well of the 96-well plate.
-
Include a "no enzyme" control containing only Assay Buffer.
-
-
Reaction Initiation:
-
To initiate the reaction, add 50 µL of the diluted substrate solution to each well.
-
The final reaction volume should be 100 µL.
-
-
Fluorescence Measurement:
-
Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes.
-
-
Data Analysis:
-
Generate a standard curve using the AMC standard to convert relative fluorescence units (RFU) to the concentration of AMC produced.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each protease.
-
Compare the V₀ values to determine the relative activity of each protease on the this compound substrate.
-
Experimental Workflow Diagram
Caption: A streamlined workflow for determining the cross-reactivity of this compound.
Conclusion
References
Validating Proteolytic Activity: A Comparative Guide to Glp-Asn-Pro-AMC Assays and Western Blotting
For researchers, scientists, and drug development professionals, accurately quantifying enzyme activity and protein expression is paramount. This guide provides a comprehensive comparison of two common methodologies for validating the activity of prolyl-specific serine proteases: the Glp-Asn-Pro-AMC fluorometric assay and the Western blot immunoassay. We will delve into the experimental protocols, present comparative data, and visualize the underlying signaling pathways and experimental workflows.
The validation of enzyme activity is a critical step in biochemical and pharmacological research. While enzyme activity assays provide a measure of functional protein, Western blotting offers a semi-quantitative assessment of total protein levels. This guide focuses on the validation of enzymes that cleave the this compound substrate, with a primary focus on Fibroblast Activation Protein (FAP), a key player in the tumor microenvironment. A related enzyme, Glutaminyl Cyclase (QC), which is involved in pyroglutamate formation and cancer immune evasion, will also be discussed in the context of its relevant signaling pathway.
Comparing Assay Performance: Activity vs. Protein Level
The this compound assay directly measures the catalytic activity of enzymes like FAP. The cleavage of the AMC (7-amino-4-methylcoumarin) group from the peptide backbone results in a fluorescent signal that is proportional to the enzyme's activity. In contrast, Western blotting quantifies the total amount of the target protein, regardless of its enzymatic activity.
A key consideration is that protein levels do not always directly correlate with enzymatic activity. Post-translational modifications, inhibitor binding, or improper protein folding can all impact an enzyme's function without altering its total protein level as detected by Western blot. However, in many biological contexts, an increase in protein expression is expected to lead to a corresponding increase in activity.
Experimental data from studies on human liver diseases have demonstrated a strong positive correlation between FAP activity, measured using a fluorometric assay, and FAP protein levels determined by Western blot. In cirrhotic liver samples, a significant increase in FAP activity was mirrored by a marked elevation in FAP protein detected via immunoblotting, validating the use of the activity assay as a reliable measure of functional FAP.
| Parameter | This compound Assay | Western Blot |
| Principle | Fluorometric measurement of enzyme cleavage of a specific peptide substrate. | Immunodetection of a specific protein separated by size via gel electrophoresis. |
| Measures | Enzymatic activity (functional protein). | Total protein level (active and inactive). |
| Quantification | Quantitative (rate of fluorescence increase). | Semi-quantitative (band intensity relative to a standard). |
| Sensitivity | High, dependent on substrate affinity and fluorophore quantum yield. | Moderate to high, dependent on antibody affinity and detection method. |
| Throughput | High (suitable for 96-well or 384-well plate formats). | Low to medium. |
| Information Provided | Direct measure of functional enzyme in a sample. | Information on protein size, isoforms, and relative abundance. |
| Representative Correlation | Studies have shown a strong positive correlation between FAP activity and FAP protein levels in diseased tissues.[1] | Provides a complementary validation of protein expression changes that may underlie activity changes.[1] |
Experimental Protocols
Detailed methodologies for both the fluorometric activity assay and Western blotting are crucial for reproducible and reliable results.
This compound (or Z-Gly-Pro-AMC) Fluorometric Activity Assay
This protocol is adapted for the measurement of FAP activity using the fluorogenic substrate Z-Gly-Pro-AMC, which is structurally and functionally similar to this compound.
Materials:
-
Z-Gly-Pro-AMC substrate (e.g., from MedChemExpress)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 140 mM NaCl)
-
Recombinant FAP enzyme (for standard curve)
-
Cell or tissue lysates
-
Black 96-well or 384-well plates
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare Reagents: Dissolve Z-Gly-Pro-AMC in DMSO to make a stock solution. Prepare serial dilutions of the recombinant FAP enzyme in assay buffer to generate a standard curve.
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the total protein concentration of the lysates.
-
Assay Setup: To each well of the microplate, add a specific amount of cell or tissue lysate or the FAP standard.
-
Initiate Reaction: Add the Z-Gly-Pro-AMC substrate to each well to a final concentration (e.g., 25 µM).
-
Kinetic Measurement: Immediately place the plate in the fluorometric microplate reader, pre-heated to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis: Calculate the rate of reaction (Vmax) from the linear portion of the fluorescence curve. Use the standard curve to determine the FAP activity in the samples, typically expressed as pmol of AMC released per minute per mg of total protein.[2]
Western Blot for Fibroblast Activation Protein (FAP)
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FAP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates and determine the protein concentration. Mix lysates with Laemmli sample buffer and heat to denature the proteins.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins based on size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-FAP antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Perform densitometric analysis of the bands to semi-quantify the FAP protein levels, normalizing to a loading control like β-actin or GAPDH.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the context and execution of these assays.
Fibroblast Activation Protein (FAP) Signaling in the Tumor Microenvironment
FAP is a key component of the tumor microenvironment, where it is primarily expressed by cancer-associated fibroblasts (CAFs). It plays a crucial role in extracellular matrix remodeling, tumor growth, and immunosuppression through various signaling pathways.
Caption: FAP signaling in the tumor microenvironment.
Glutaminyl Cyclase (QC) and the CD47-SIRPα Immune Checkpoint
Glutaminyl Cyclase (QC) is responsible for the pyroglutamylation of the N-terminus of CD47, a "don't eat me" signal on cancer cells. This modification is crucial for the interaction of CD47 with SIRPα on myeloid cells, thereby inhibiting phagocytosis and allowing cancer cells to evade the immune system.[3][4]
Caption: QC-mediated CD47-SIRPα immune checkpoint.
Experimental Workflow: From Sample to Result
The following diagram illustrates the sequential steps involved in both the this compound assay and Western blotting for a comprehensive validation of enzyme activity and expression.
Caption: Workflow for assay validation.
References
- 1. The CD47-SIRPα immune checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Selective and Potent Inhibitors of Fibroblast Activation Protein and Prolyl Oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutaminyl cyclase is an enzymatic modifier of the CD47- SIRPα axis and target for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Protease Profiling Methodologies: Glp-Asn-Pro-AMC versus Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate profiling of protease activity is a critical step in understanding disease progression and developing targeted therapeutics. This guide provides an objective comparison between two common methodologies: the use of specific fluorogenic substrates, exemplified by Glp-Asn-Pro-AMC, and the global, unbiased approach of mass spectrometry-based proteomics.
This comparison will delve into the principles, performance, and practical applications of each technique, supported by experimental data and detailed protocols. We will explore how the targeted nature of fluorogenic assays complements the comprehensive data generated by mass spectrometry, offering researchers a clear perspective on which method, or combination of methods, is best suited for their specific research questions.
Introduction to Protease Profiling Techniques
Proteases are a class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides, playing pivotal roles in a vast array of physiological and pathological processes. Their activity is tightly regulated, and dysregulation is often associated with diseases such as cancer, inflammatory disorders, and infectious diseases. Consequently, the study of protease activity and substrate specificity is of paramount importance.
Fluorogenic Substrate Assays , such as those using this compound, are a well-established method for determining protease activity.[1] These assays employ a synthetic peptide that mimics the cleavage site of a specific protease, conjugated to a fluorescent reporter molecule (fluorophore), such as 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate's fluorescence is quenched. Upon cleavage by the target protease, the fluorophore is released, resulting in a measurable increase in fluorescence that is directly proportional to the enzyme's activity.[2]
Mass Spectrometry (MS)-based Proteomics has emerged as a powerful and unbiased approach for global protease profiling.[3] Techniques such as Terminal Amine Isotopic Labeling of Substrates (TAILS), Proteomic Identification of protease Cleavage Sites (PICS), and Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) enable the identification of hundreds to thousands of protease cleavage sites within a complex biological sample.[1][4] These methods provide a comprehensive view of a protease's substrate repertoire and can reveal novel biological functions.
The Target Protease: Fibroblast Activation Protein (FAP)
The fluorogenic substrate this compound is designed to be a substrate for proteases that cleave after a proline residue. A prominent example of such a protease is Fibroblast Activation Protein (FAP) , a serine protease with both dipeptidyl peptidase and endopeptidase activity. FAP is highly expressed in the stroma of many epithelial cancers and sites of tissue remodeling, making it a significant target for cancer therapy and diagnostics. FAP exhibits a strong preference for cleaving after a proline residue, particularly when a glycine or a similar small amino acid is in the P2 position. The pyroglutamic acid (Glp) in this compound mimics this preference. For the purpose of this guide, we will focus our comparison on the profiling of FAP activity.
Data Presentation: A Comparative Analysis
The fundamental difference between the two methods lies in the nature and scope of the data they generate. Fluorogenic assays provide precise kinetic parameters for a single, defined substrate, while mass spectrometry offers a broad, qualitative, and semi-quantitative overview of a protease's activity on a multitude of substrates.
Table 1: Quantitative Kinetic Data for a Fluorogenic FAP Substrate
This table presents the kinetic parameters for the cleavage of a commonly used fluorogenic substrate, Z-Gly-Pro-AMC, by Fibroblast Activation Protein (FAP). These values provide a measure of the enzyme's efficiency and affinity for this specific peptide sequence.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |
| Z-Gly-Pro-AMC | 2 | 3 | 1.5 x 106 |
Data adapted from Edosada et al., 2006. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat/Km value signifies greater catalytic efficiency.
Table 2: Representative FAP Cleavage Sites Identified by Mass Spectrometry (TAILS N-terminomics)
This table showcases a selection of cleavage sites for FAP identified in the secretome of FAP-expressing mouse embryonic fibroblasts using the TAILS N-terminomics method. This approach reveals the natural substrates of the protease in a biological context.
| Protein Substrate | P4-P3-P2-P1-P1'-P2'-P3'-P4' | Gene Symbol | |---|---|---|---| | Collagen alpha-1(I) chain | GDKGEP-GERGPP | Col1a1 | | Collagen alpha-1(III) chain | GETGPV-GAAGAP | Col3a1 | | Lysyl oxidase homolog 1 | DGEGPP-GPYDPR | Loxl1 | | C-X-C motif chemokine 5 | AARVGP-SKGPHK | Cxcl5 | | Complement C1q subcomponent subunit A | DGRGQP-GPPGPP | C1qa |
Data adapted from Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics. The data reveals a strong preference for Proline (P) at the P1 position and Glycine (G) at the P2 position, consistent with the known specificity of FAP.
Experimental Protocols
Fluorogenic Protease Assay for FAP Activity
This protocol provides a general framework for measuring FAP activity using a fluorogenic substrate like Z-Gly-Pro-AMC.
Materials:
-
Purified recombinant FAP
-
Z-Gly-Pro-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
-
DMSO for substrate stock solution
Procedure:
-
Substrate Preparation: Prepare a 10 mM stock solution of Z-Gly-Pro-AMC in DMSO. Dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for kinetic analysis, a range from 0.1 to 10 times the expected Km).
-
Enzyme Preparation: Dilute the purified FAP in ice-cold Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Assay Setup: To each well of the 96-well microplate, add 50 µL of the diluted substrate solution. Include appropriate controls, such as a "no-enzyme" control (substrate only) to measure background fluorescence.
-
Initiate Reaction: To initiate the enzymatic reaction, add 50 µL of the diluted FAP solution to each well.
-
Data Acquisition: Immediately place the plate in the fluorescence microplate reader and monitor the increase in fluorescence intensity over time in a kinetic mode. Record data points at regular intervals (e.g., every 60 seconds) for a period sufficient to determine the initial linear rate of the reaction.
-
Data Analysis:
-
Subtract the background fluorescence (from the "no-enzyme" control) from the experimental readings.
-
Plot fluorescence intensity versus time to determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
For kinetic parameter determination, plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Mass Spectrometry-Based Protease Profiling (TAILS Workflow)
The Terminal Amine Isotopic Labeling of Substrates (TAILS) method is a powerful N-terminomics approach to identify protease substrates from complex biological samples. The following is a conceptual overview of the TAILS workflow.
Procedure:
-
Sample Preparation: Two protein samples are prepared: a control sample and a sample treated with the protease of interest (e.g., FAP).
-
Amine Labeling: The primary amines (N-termini and lysine side chains) of all proteins in both samples are blocked, often through chemical labeling. This step can incorporate isotopic labels to allow for later quantification.
-
Protease Digestion: The proteins in both samples are digested with a protease of known specificity, typically trypsin. This generates a complex mixture of peptides.
-
Negative Selection of N-terminal Peptides: The internal tryptic peptides, which have a free N-terminus generated by trypsin, are removed from the mixture. This is often achieved by using a polymer that specifically binds to these peptides. The original N-terminal peptides and any neo-N-termini created by the protease of interest (which were blocked in the initial step) are not captured and remain in the supernatant.
-
LC-MS/MS Analysis: The enriched N-terminal peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the sequence of the peptides.
-
Data Analysis: The MS/MS data is searched against a protein database to identify the proteins from which the peptides originated. By comparing the peptides identified in the protease-treated sample to the control sample, neo-N-termini generated by the protease of interest can be identified, thus revealing the protease's substrates and cleavage sites.
Visualizing the Workflows
Fluorogenic Substrate Assay Workflow
Caption: Workflow of a fluorogenic protease assay.
Mass Spectrometry (TAILS) Protease Profiling Workflow
Caption: Workflow for TAILS N-terminomics.
Objective Comparison: Choosing the Right Tool for the Job
| Feature | This compound (Fluorogenic Assay) | Mass Spectrometry (e.g., TAILS) |
| Principle | Measures the activity of a specific protease on a single, synthetic substrate. | Identifies and quantifies a broad range of cleavage events in a complex proteome. |
| Data Output | Quantitative kinetic parameters (Km, kcat, kcat/Km). | A list of cleaved proteins and their specific cleavage sites; semi-quantitative information on cleavage efficiency. |
| Specificity | Highly specific for a particular protease or a small family with similar substrate preferences. | Unbiased, identifies substrates for any active protease in the sample. |
| Throughput | High-throughput, suitable for screening large compound libraries. | Lower throughput, more complex workflow and data analysis. |
| Sensitivity | High, can detect low enzyme concentrations. | High, can identify low-abundance cleavage products. |
| Biological Context | In vitro assay using purified components; may not fully reflect in vivo activity. | Can be performed on complex biological samples (e.g., cell lysates, secretomes), providing more physiologically relevant data. |
| Cost | Relatively low cost per assay. | Higher cost due to instrumentation and reagents. |
| Primary Application | Enzyme kinetics, inhibitor screening, routine activity assays. | Substrate discovery, understanding protease function in biological pathways, biomarker identification. |
Conclusion
Both fluorogenic substrate assays and mass spectrometry-based proteomics are powerful tools for protease profiling, each with its distinct advantages and limitations.
The This compound assay and similar fluorogenic methods are ideal for the rapid and quantitative assessment of the activity of a known protease, particularly for high-throughput screening of inhibitors and for detailed kinetic characterization. Its simplicity, low cost, and high throughput make it an indispensable tool for drug discovery and routine enzyme analysis.
Mass spectrometry-based approaches , such as TAILS, PICS, and MSP-MS, provide an unparalleled global view of protease activity. They are the methods of choice for discovering novel substrates, elucidating the biological roles of proteases in complex systems, and identifying potential biomarkers. While the workflow is more complex and the data analysis more involved, the depth of information obtained is invaluable for systems-level understanding of proteolysis.
For a comprehensive understanding of a protease's function, a combined approach is often the most powerful. Mass spectrometry can be used to identify novel, physiologically relevant substrates, and this information can then be used to design and synthesize specific fluorogenic substrates for high-throughput screening and detailed kinetic analysis. By leveraging the strengths of both methodologies, researchers can gain deeper insights into the intricate world of proteases and their roles in health and disease.
References
- 1. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Profiling of Protease Cleavage Sites by Proteome-Derived Peptide Libraries and Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Natural Substrates of Fibroblast Activation Protein-alpha by Differential Degradomics and Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Glp-Asn-Pro-AMC and Other Fluorogenic Substrates for Prolyl Endopeptidases
For researchers, scientists, and drug development professionals, the selection of a highly specific and efficient fluorogenic substrate is paramount for the accurate assessment of prolyl endopeptidase activity. This guide provides an objective comparison of the fluorogenic substrate Glp-Asn-Pro-AMC with other commonly used alternatives, supported by available experimental data and detailed methodologies.
Prolyl endopeptidases (PEPs), a family of serine proteases that cleave peptide bonds on the C-terminal side of proline residues, are implicated in a range of physiological processes and are considered therapeutic targets for various diseases. Key members of this family include Prolyl Oligopeptidase (POP), Fibroblast Activation Protein (FAP), and Dipeptidyl Peptidase IV (DPP4). The accurate measurement of their enzymatic activity relies on the use of specific fluorogenic substrates. This guide focuses on the characteristics of this compound in comparison to other substrates.
Quantitative Comparison of Fluorogenic Substrates
The specificity and efficiency of a fluorogenic substrate are best described by its kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate.
While direct comparative kinetic data for this compound is limited in publicly available literature, we can analyze data for structurally similar and commonly used substrates to infer its potential specificity.
| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Comments |
| Z-Gly-Pro-AMC | Prolyl Oligopeptidase (Porcine Kidney) | Data not available | Data not available | Data not available | A widely used but non-specific substrate for prolyl endopeptidases. |
| Z-Gly-Pro-MCA | Z-Pro-prolinal-insensitive peptidase (Bovine Serum) | 54[1] | Data not available | Data not available | This enzyme, distinct from POP, readily cleaves this common substrate. |
| Suc-Gly-Pro-AMC | Prolyl Oligopeptidase (Porcine Brain) | Exhibits substrate inhibition kinetics | Data not available | Data not available | |
| Various Z-X-Pro-NH-Meq | Prolyl Oligopeptidase (Porcine Kidney) | Varies with X residue | Varies with X residue | Varies with X residue | A study on secondary specificity showed that the S2 binding subsite of POP prefers a positively charged group (e.g., Lys) over a negatively charged one (e.g., Glu) at the P2 position (the 'X' residue). |
Note: The lack of standardized reporting conditions (e.g., enzyme source, buffer composition, temperature) across different studies makes direct comparison of absolute values challenging.
Elucidating Specificity: The Role of the P2 Position
The amino acid residue at the P2 position (the second residue from the N-terminus in a tripeptide substrate) plays a crucial role in determining the substrate's specificity for different prolyl endopeptidases. A study utilizing a series of fluorogenic substrates with the general formula Z-X-Pro-NH-Meq investigated the secondary specificity of porcine kidney prolyl oligopeptidase (POP). The findings revealed that the S2 binding subsite of POP can accommodate amino acid residues with bulky side groups and displays a preference for positively charged residues (like Lysine) over negatively charged ones (like Glutamate).
In the case of this compound, the P2 residue is Asparagine (Asn). Asparagine is a polar, uncharged amino acid. Based on the aforementioned study, it can be inferred that while POP can likely hydrolyze this substrate, its efficiency may differ from substrates with charged or bulkier hydrophobic residues at the P2 position. The pyroglutamyl (Glp) group at the N-terminus protects the substrate from degradation by aminopeptidases.
The Challenge of Specificity with Common Substrates
The widely used substrate, Z-Gly-Pro-AMC, has been shown to be non-specific, as it can be cleaved by multiple prolyl endopeptidases, including POP and FAP. This lack of specificity can lead to ambiguous results when assaying complex biological samples where multiple of these enzymes may be present. For instance, studies have identified a Z-Pro-prolinal-insensitive peptidase in bovine serum that readily hydrolyzes Z-Gly-Pro-MCA, a close analog of Z-Gly-Pro-AMC. This highlights the importance of using more specific substrates or employing specific inhibitors to differentiate between the activities of various prolyl endopeptidases.
Experimental Protocols
A standardized and detailed experimental protocol is crucial for obtaining reproducible and comparable results. Below is a generalizable protocol for a fluorometric assay to determine prolyl endopeptidase activity.
Objective: To measure the kinetic parameters (Km and kcat) of a prolyl endopeptidase for a given fluorogenic substrate.
Materials:
-
Purified prolyl endopeptidase (e.g., POP, FAP)
-
Fluorogenic substrate (e.g., this compound)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
Dimethyl sulfoxide (DMSO) for dissolving the substrate
-
96-well black microplates
-
Fluorometric microplate reader with excitation and emission wavelengths suitable for the fluorophore (e.g., for AMC, excitation ~360-380 nm, emission ~440-460 nm)
Procedure:
-
Substrate Preparation: Prepare a stock solution of the fluorogenic substrate (e.g., 10 mM) in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of working concentrations (e.g., from 0.5 µM to 100 µM).
-
Enzyme Preparation: Dilute the purified enzyme to a working concentration in pre-warmed assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Assay Setup: To each well of the 96-well microplate, add a fixed volume of the enzyme solution.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the substrate working solution to each well. The final volume in each well should be constant. Include control wells containing substrate and assay buffer without the enzyme to measure background fluorescence.
-
Fluorescence Measurement: Immediately place the microplate in the pre-warmed fluorometric plate reader. Measure the increase in fluorescence intensity over time (kinetic mode) for a set duration (e.g., 15-30 minutes).
-
Data Analysis:
-
Subtract the background fluorescence from the fluorescence readings of the reaction wells.
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Convert the fluorescence units to the concentration of the released fluorophore using a standard curve prepared with a known concentration of the free fluorophore (e.g., AMC).
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can then be calculated using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.
-
Signaling Pathways and Experimental Workflows
To visualize the enzymatic reaction and the overall experimental workflow, the following diagrams are provided.
Caption: Enzymatic cleavage of this compound by a prolyl endopeptidase.
Caption: A typical experimental workflow for determining enzyme kinetics.
References
Head-to-head comparison of Glp-Asn-Pro-AMC and Suc-Gly-Pro-AMC
A Head-to-Head Comparison of Glp-Asn-Pro-AMC and Suc-Gly-Pro-AMC for Researchers in Drug Development
In the landscape of drug discovery and development, the precise characterization of enzyme activity is paramount. Fluorogenic substrates and inhibitors are critical tools in this endeavor, enabling sensitive and specific quantification of enzymatic reactions. This guide provides a detailed head-to-head comparison of two commercially available peptide-based molecules: this compound and Suc-Gly-Pro-AMC. While both are related to proline-specific peptidases, their functionalities and applications differ significantly. This comparison will elucidate their respective mechanisms of action, target enzymes, and roles in relevant signaling pathways, supported by experimental data and protocols.
Introduction to the Compounds
Suc-Gly-Pro-AMC is a well-established fluorogenic substrate for a class of serine proteases known as prolyl endopeptidases. Upon enzymatic cleavage at the C-terminal side of the proline residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, providing a direct and continuous measure of enzyme activity. Its primary targets are Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP), both of which are implicated in a variety of physiological and pathological processes.
This compound , in contrast, is primarily characterized as an inhibitor of Thyrotropin-Releasing Hormone Degrading Enzyme (TRH-DE), also known as Pyroglutamyl-peptidase II. TRH-DE is a metallopeptidase responsible for the inactivation of the neuropeptide thyrotropin-releasing hormone. The "Glp" in its structure stands for pyroglutamic acid. While it contains the AMC fluorophore, its principal utility in research lies in its ability to block the activity of TRH-DE.
Comparative Data Summary
The following table summarizes the key characteristics and quantitative data for this compound and Suc-Gly-Pro-AMC.
| Feature | This compound | Suc-Gly-Pro-AMC |
| Primary Function | Inhibitor | Fluorogenic Substrate |
| Primary Target Enzyme(s) | Thyrotropin-Releasing Hormone Degrading Enzyme (TRH-DE) | Fibroblast Activation Protein (FAP), Prolyl Endopeptidase (PREP) |
| Mechanism of Action | Competitive inhibition of TRH-DE | Enzymatic cleavage releases fluorescent AMC |
| Inhibition Constant (Ki) | 0.97 µM for TRH-DE[1] | Not applicable |
| Kinetic Parameters (Km) | Not applicable | For a similar substrate (Suc-Gly-Pro-MCA) with PEP: 8.33 µM[2] |
| Kinetic Parameters (kcat) | Not applicable | For a similar substrate (Suc-Gly-Pro-MCA) with PEP: 1.71 s⁻¹[2] |
| Fluorescence Properties | Excitation: ~340-350 nm, Emission: ~440-460 nm (for released AMC) | Excitation: ~360-380 nm, Emission: ~460 nm[3] |
Target Enzyme Signaling Pathways
Understanding the signaling pathways in which the target enzymes operate is crucial for contextualizing the application of these compounds.
Thyrotropin-Releasing Hormone Degrading Enzyme (TRH-DE)
TRH-DE plays a critical role in regulating the hypothalamic-pituitary-thyroid (HPT) axis. By degrading TRH, it terminates the signal for the pituitary to release thyroid-stimulating hormone (TSH). This pathway is fundamental for maintaining metabolic homeostasis.
Fibroblast Activation Protein (FAP) and Prolyl Endopeptidase (PREP)
FAP is highly expressed in the stroma of many cancers and is involved in tumor growth, invasion, and metastasis through pathways like PI3K/Akt and ERK signaling. PREP is a cytosolic enzyme that degrades neuropeptides and peptide hormones, and its dysregulation has been linked to neurodegenerative diseases.
Experimental Protocols
Enzymatic Assay using Suc-Gly-Pro-AMC
This protocol provides a general framework for measuring FAP or PREP activity. Specific concentrations and buffer components may require optimization.
Materials:
-
Suc-Gly-Pro-AMC stock solution (e.g., 10 mM in DMSO)
-
Assay buffer (e.g., for FAP: 20 mM Tris/HCl, pH 8.0, 0.1 M NaCl, 1 mM EDTA[3])
-
Purified FAP or PREP enzyme, or cell/tissue lysate
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the enzyme in assay buffer.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (e.g., 20 µM).
-
Add 50 µL of the enzyme dilutions to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
Immediately place the plate in a fluorometric plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm.
-
Calculate the reaction velocity from the linear portion of the fluorescence curve.
TRH-DE Inhibition Assay using this compound
This protocol outlines a general procedure for determining the inhibitory activity of this compound against TRH-DE.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
A suitable fluorogenic substrate for TRH-DE (e.g., a TRH analog with a fluorescent reporter)
-
Assay buffer
-
Purified TRH-DE enzyme
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a fixed amount of TRH-DE enzyme to each well containing the inhibitor dilutions and incubate for a pre-determined time (e.g., 15-30 minutes) at the assay temperature.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the fluorescence increase over time as described in the previous protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
Conclusion
This compound and Suc-Gly-Pro-AMC are valuable tools for researchers studying proline-specific peptidases, but they serve distinct purposes. Suc-Gly-Pro-AMC is a fluorogenic substrate ideal for quantifying the enzymatic activity of FAP and PREP, making it a cornerstone for screening potential inhibitors of these enzymes in the context of cancer and neurological disorders. Conversely, this compound is an inhibitor of TRH-DE, providing a means to investigate the regulation of the HPT axis and the physiological roles of TRH. The choice between these two molecules is therefore dictated by the specific research question and the target enzyme under investigation. A thorough understanding of their different functionalities is essential for the design of robust and meaningful experiments in drug development and biomedical research.
References
Validating Glp-Asn-Pro-AMC Cleavage: A Comparative Guide to Specific Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of specific inhibitors used to validate the cleavage of the fluorogenic substrate Glp-Asn-Pro-AMC. This process is crucial for studying the activity of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), a key enzyme in neuropeptide regulation.
The cleavage of this compound is primarily attributed to the enzymatic activity of Thyrotropin-Releasing Hormone-Degrading Ectoenzyme (TRH-DE), also known as Pyroglutamyl-Peptidase II (PPII). This enzyme is a highly specific metallopeptidase that plays a critical role in the inactivation of thyrotropin-releasing hormone (TRH). Validating the specific cleavage of this compound by TRH-DE requires the use of specific inhibitors to differentiate its activity from other proteases.
Performance Comparison of TRH-DE Inhibitors
This section compares the efficacy of various inhibitors against TRH-DE activity. The data presented is based on studies using fluorogenic substrates similar to this compound, providing a strong basis for inhibitor selection.
| Inhibitor | Type | Target Enzyme | Ki / IC50 | Notes |
| This compound | Competitive Substrate/Inhibitor | TRH-DE (PPII) | Ki = 0.97 µM[1][2] | A potent reversible inhibitor that also serves as the substrate for the assay.[1][2] |
| L-pyroglutamyl-L-asparaginyl-L-prolineamide | Competitive Inhibitor | TRH-DE (PPII) | Ki = 17.5 µM[2] | A peptide-based competitive inhibitor. |
| EDTA | Metalloenzyme Inhibitor (Chelator) | TRH-DE (PPII) | Time-dependent inhibition | As a metalloenzyme, TRH-DE activity is inhibited by metal-chelating agents. At 100 µM, EDTA caused a 50% decrease in activity after 6 hours of pretreatment. |
| 1,10-Phenanthroline | Metalloenzyme Inhibitor (Chelator) | TRH-DE (PPII) | Time-dependent inhibition | A known metallopeptidase inhibitor that demonstrates time-dependent inhibition of TRH-DE. |
| Pyroglutamyl Diazomethyl Ketone | Cysteine Protease Inhibitor | Pyroglutamyl-Peptidase I (PPI) | - | A specific, irreversible inhibitor of PPI, used as a negative control to exclude PPI activity. |
Alternative Enzyme and Inhibitor for Comparison
To ensure the specificity of this compound cleavage by TRH-DE, it is essential to compare its inhibition profile with that of other related enzymes. Pyroglutamyl-Peptidase I (PPI) is a cysteine peptidase with a broader substrate specificity that can also cleave N-terminal pyroglutamyl residues.
| Enzyme | Class | Specific Inhibitor | Substrate Specificity |
| Pyroglutamyl-Peptidase I (PPI) | Cysteine Peptidase | Pyroglutamyl Diazomethyl Ketone | Broad specificity for pGlu-peptides. |
Experimental Protocols
Fluorometric Assay for TRH-DE Activity and Inhibition
This protocol outlines the procedure for measuring TRH-DE activity using the fluorogenic substrate this compound and for determining the potency of specific inhibitors.
Materials:
-
Purified or recombinant TRH-DE (PPII)
-
This compound (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Specific inhibitors (e.g., EDTA, 1,10-Phenanthroline)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Enzyme Preparation: Dilute the TRH-DE stock solution to the desired concentration in pre-chilled assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor in the assay buffer. For time-dependent inhibitors like EDTA and 1,10-phenanthroline, pre-incubation with the enzyme is required.
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 20 µL of the inhibitor solution (or assay buffer for control wells).
-
Add 10 µL of the diluted enzyme solution to each well.
-
If pre-incubation is necessary, incubate the plate at 37°C for the desired time (e.g., up to 6 hours for EDTA).
-
-
Initiation of Reaction: Add 20 µL of the this compound substrate solution to each well to initiate the enzymatic reaction.
-
Measurement: Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence intensity over time at 37°C. The kinetic readings should be taken at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
For competitive inhibitors, Ki values can be calculated using the Cheng-Prusoff equation if the Km of the substrate is known.
-
Visualizing the Workflow and Pathway
References
- 1. The Thyrotropin-Releasing Hormone-Degrading Ectoenzyme, a Therapeutic Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic investigation of the specificity of porcine brain thyrotropin-releasing hormone-degrading ectoenzyme for thyrotropin-releasing hormone-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: Glp-Asn-Pro-AMC versus Radiolabeled Substrates for Dipeptidyl Peptidase IV (DPP-IV) Activity Assays
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the fluorogenic substrate, Glp-Asn-Pro-AMC, and radiolabeled substrates for measuring the activity of Dipeptidyl Peptidase IV (DPP-IV), a key therapeutic target for type 2 diabetes. This analysis, supported by experimental data and protocols, is designed to assist researchers in selecting the most appropriate assay for their specific needs, considering factors such as sensitivity, throughput, and safety.
At a Glance: Performance Comparison
The selection of a substrate for DPP-IV activity assays hinges on a balance of sensitivity, cost, safety, and throughput. While fluorogenic assays using substrates like this compound offer a convenient and high-throughput solution, radiolabeled assays provide exceptional sensitivity, particularly for studies with limited sample material.
| Parameter | This compound (Fluorogenic Assay) | Radiolabeled Substrates (e.g., [125I]GLP-1) |
| Principle | Enzymatic cleavage releases a fluorescent molecule (AMC). | Measures the rate of degradation of a radiolabeled peptide. |
| Detection | Fluorescence (Ex/Em ~360/460 nm). | Scintillation counting or autoradiography. |
| Sensitivity | High, with a 10-fold higher sensitivity compared to colorimetric assays.[1][2] | Very high, potentially 1000 times more sensitive than fluorescent assays.[3] |
| Throughput | High, suitable for 96-well and 384-well plate formats. | Lower, often requires separation steps. |
| Cost | Generally lower cost per sample. | Higher, due to radiolabeled substrate synthesis and disposal. |
| Safety | Requires standard laboratory precautions. | Requires specialized handling and disposal of radioactive materials. |
| Kinetic Data (Km) | ~17.4 µM for Gly-Pro-AMC. | Varies depending on the specific radiolabeled peptide. |
Delving into the Methodologies: Experimental Protocols
Detailed and validated protocols are crucial for reproducible and accurate results. Below are representative protocols for both fluorogenic and radiolabeled DPP-IV assays.
Fluorogenic DPP-IV Assay Protocol using Gly-Pro-AMC
This protocol is adapted from commercially available kits and published studies for measuring DPP-IV activity in a 96-well plate format.[4]
Materials:
-
DPP-IV enzyme (recombinant or from biological samples)
-
DPP-IV Assay Buffer (e.g., 25 mM Tris, pH 7.4)
-
This compound substrate stock solution (in DMSO)
-
DPP-IV inhibitor (e.g., Sitagliptin) for control wells
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents: Dilute the DPP-IV enzyme and substrate to their working concentrations in the assay buffer.
-
Set up the Reaction: To each well, add 50 µL of the enzyme solution. For inhibitor control wells, pre-incubate the enzyme with the inhibitor for 10-15 minutes at 37°C.
-
Initiate the Reaction: Add 50 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes for 30-60 minutes) using a microplate reader with excitation at ~360 nm and emission at ~460 nm.
-
Data Analysis: Calculate the rate of reaction (Vo) from the linear portion of the fluorescence versus time curve.
Radiolabeled DPP-IV Assay Protocol (Generalized)
This generalized protocol is based on the principles described in studies of radiolabeled GLP-1 degradation by DPP-IV.[5]
Materials:
-
DPP-IV enzyme
-
Radiolabeled substrate (e.g., [125I]GLP-1 or [3H]Diprotin A)
-
Assay Buffer (e.g., Tris-HCl with BSA)
-
Trichloroacetic acid (TCA) or other precipitating agent
-
Scintillation fluid and vials
-
Liquid scintillation counter or gamma counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the DPP-IV enzyme and assay buffer.
-
Initiate Reaction: Add the radiolabeled substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Stop Reaction: Terminate the reaction by adding a precipitating agent like TCA to separate the intact (precipitated) substrate from the cleaved (soluble) fragments.
-
Separation: Centrifuge the tubes to pellet the precipitated, intact substrate.
-
Measurement: Transfer the supernatant containing the radiolabeled cleaved fragments to a scintillation vial with scintillation fluid.
-
Quantification: Measure the radioactivity in the supernatant using a liquid scintillation or gamma counter.
-
Data Analysis: The amount of radioactivity in the supernatant is proportional to the DPP-IV activity.
Visualizing the Assays: Workflow and Signaling
To further clarify the principles behind these assays, the following diagrams illustrate the enzymatic reaction and experimental workflows.
Fluorogenic Assay Workflow
The fluorogenic assay offers a streamlined workflow, moving from reagent preparation to detection in a single plate.
Radiolabeled Assay Workflow
The radiolabeled assay involves additional steps for reaction termination and separation of substrate from product.
Enzymatic Reaction Principles
This diagram illustrates the core enzymatic reactions for both the fluorogenic and a representative radiolabeled substrate.
Conclusion
The choice between this compound and radiolabeled substrates for DPP-IV assays is application-dependent. For high-throughput screening and routine activity measurements where cost and safety are primary concerns, the fluorogenic assay is a robust and efficient option. Conversely, when maximal sensitivity is required for studies involving scarce or low-activity samples, the use of radiolabeled substrates, despite the handling and cost considerations, remains a valuable approach. This guide provides the foundational information to enable researchers to make an informed decision that best suits their experimental goals.
References
- 1. Method comparison of dipeptidyl peptidase IV activity assays and their application in biological samples containing reversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of a spectrophotometric, a fluorometric, and a novel radiometric assay for carboxypeptidase E (EC 3.4.17.10) and other carboxypeptidase B-like enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Handling of Glp-Asn-Pro-AMC: A Guide to Personal Protective Equipment and Disposal
Essential Personal Protective Equipment (PPE)
When handling Glp-Asn-Pro-AMC, a comprehensive approach to personal protection is critical to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications & Best Practices |
| Eyes | Safety goggles with side-shields | Ensure a snug fit to protect against splashes and airborne particles. |
| Hands | Protective gloves | Use nitrile or other chemically resistant gloves. Inspect for tears or holes before use and change frequently. |
| Body | Impervious laboratory coat | A fully fastened lab coat provides a barrier against accidental spills. |
| Respiratory | Suitable respirator | Use in areas with inadequate ventilation or when handling the powder form to avoid inhalation of dust. |
Operational and Disposal Plans
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Management:
-
In case of a spill, wear appropriate PPE and contain the spill using an absorbent material.
-
Clean the area with a suitable solvent and dispose of the waste in a sealed container.
Disposal:
-
Dispose of waste materials in accordance with local, state, and federal regulations. Contact your institution's environmental health and safety office for specific guidance.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
